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  • Product: 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
  • CAS: 1198437-47-6

Core Science & Biosynthesis

Foundational

1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid CAS number and properties

An in-depth technical analysis and methodological guide on the utilization of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6) in advanced medicinal chemistry and molecular imaging. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the utilization of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6) in advanced medicinal chemistry and molecular imaging.

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid represents a highly privileged building block. It combines the rigid, hydrogen-bonding capacity of a pyrazole core with a terminal carboxylic acid for versatile functionalization, while the 2-fluoroethyl appendage serves dual purposes: acting as a bioisostere to modulate pharmacokinetics and providing a direct synthetic vector for


F-radiolabeling in Positron Emission Tomography (PET) imaging.

This guide dissects the physicochemical properties, structural rationale, and self-validating experimental protocols required to effectively deploy this scaffold in drug development.

Physicochemical Profile & Structural Rationale

To utilize this building block effectively, one must first understand its baseline physicochemical parameters. The presence of the electron-withdrawing fluorine atom subtly lowers the pKa of the pyrazole nitrogen compared to its non-fluorinated analogs, altering its hydrogen-bond donating/accepting profile and improving membrane permeability.

Quantitative Data Summary
PropertyValueMethod / Condition
CAS Number 1198437-47-6Standard Registry[1]
Molecular Formula C

H

FN

O

Elemental Analysis[1]
Molecular Weight 158.13 g/mol Mass Spectrometry[2]
Boiling Point 335.5 ± 22.0 °CAt 760 mmHg[3]
Flash Point 156.7 ± 22.3 °CClosed Cup[1]
Typical Purity

95%
HPLC / NMR[2]
The Causality of the Scaffold Design

The architecture of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is not arbitrary; it is engineered for specific molecular interactions:

  • The Pyrazole Core: Acts as a rigid spacer and a bioisostere for amides and phenyl rings. It provides directional hydrogen bonding, which is critical for interacting with kinase hinge regions or viral protease active sites[4].

  • The 3-Carboxylic Acid: Serves as the primary synthetic handle. It is predominantly used for amide coupling to append pharmacophores, but can also act as a metal chelator in metalloenzyme inhibition[5].

  • The 2-Fluoroethyl Group: Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) make it an ideal bioisostere for a hydroxyl group or hydrogen atom. In this specific configuration, it increases the lipophilic ligand efficiency (LLE) of the resulting drug candidate and provides a metabolically stable pendant group that resists cytochrome P450-mediated oxidation.

SAR Core 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid Central Scaffold F_ethyl 2-Fluoroethyl Group • Lipophilicity tuning • [18F] PET radiolabeling site • Metabolic stability Core->F_ethyl Pyrazole Pyrazole Core • H-bond donor/acceptor • Pi-stacking interactions • Rigid vector Core->Pyrazole COOH 3-Carboxylic Acid • Amide/Ester linkage • Pharmacophore extension • Metal chelation Core->COOH

Caption: Structural rationale and pharmacophore mapping of the fluorinated pyrazole scaffold.

Applications in Medicinal Chemistry

The pyrazole-3-carboxylic acid motif is extensively documented in the development of targeted therapeutics.

  • Antiviral Protease Inhibitors: Derivatives of pyrazole-3-carboxylic acid have been identified as potent non-peptidic inhibitors of the Dengue virus (DENV) NS2B-NS3 protease. The pyrazole core effectively replaces traditional phenylglycine scaffolds, maintaining critical binding interactions while improving the pharmacokinetic profile[4].

  • Nitric Oxide (NO) Donors & Anti-inflammatories: By coupling the carboxylic acid to NO-donor moieties (such as oximes or nitrate esters), researchers have developed hybrid molecules that exhibit significant anti-inflammatory and antibacterial activity with reduced ulcerogenic liability[6]. The pyrazole core acts as a stable carrier that delivers the NO payload to the target tissue.

Applications in Positron Emission Tomography (PET)

The most specialized application of this scaffold lies in neuroimaging and oncology. The 2-fluoroethyl chain is a classic motif in the design of


F-labeled radiotracers due to the favorable half-life of Fluorine-18 (109.7 minutes) and its low positron energy, which yields high-resolution images[7].

For example, radioligands targeting Phosphodiesterase 10A (PDE10A)—an enzyme implicated in Huntington's and Parkinson's diseases—frequently utilize fluorinated pyrazoles to achieve the necessary brain penetrance and target selectivity[8].

The Cold-to-Hot Validation Logic

In PET tracer development, the stable


F compound (synthesized using CAS 1198437-47-6) is first created as the "cold standard." This standard is fully characterized to establish the exact HPLC retention time and MS/MS fragmentation pattern. Subsequently, the "hot" 

F tracer is synthesized via nucleophilic radiofluorination of a corresponding tosylate or mesylate precursor. The system is self-validated by co-injecting the hot tracer and the cold standard into a radio-HPLC; exact co-elution confirms the successful synthesis of the radiotracer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Efficiency Amide Coupling (Synthesis of Target Ligands)

Objective: Conjugate 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid with a primary amine to form a stable amide bond. Causality of Reagents: HATU is selected over traditional carbodiimides (like DCC/EDC) because it generates a highly reactive HOAt ester. This overcomes the potential electronic deactivation caused by the electron-withdrawing pyrazole ring, ensuring rapid conversion and minimizing side reactions. DIPEA is used as a sterically hindered, non-nucleophilic base to maintain an alkaline pH without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Validation check: A color change (typically to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 2–4 hours at room temperature.

  • In-Process Control (LC-MS): Sample 5

    
    L of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Validation: The reaction is deemed complete when the mass of the starting carboxylic acid (
    
    
    
    157.1 [M-H]
    
    
    ) is fully consumed and the product mass is dominant.
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove residual DMF and DIPEA.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via preparative HPLC or flash chromatography.

Workflow A Carboxylic Acid Activation (HATU/DIPEA) B Active Ester Intermediate A->B Fast kinetics C Nucleophilic Attack (Primary Amine) B->C Amine addition D Target Amide Formation C->D E In-Process Control (LC-MS / TLC) D->E F Purification (Prep-HPLC) E->F >95% Purity required

Caption: Workflow and in-process validation for amide coupling of the pyrazole scaffold.

References

  • ChemicalBook. "1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid Chemical Properties". 3

  • Guidechem. "1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 1198437-47-6 Japan". 1

  • Ambeed. "CAS No. 1198437-47-6 Specifications". 2

  • ACS Medicinal Chemistry Letters. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity". 4

  • PubMed. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide". 6

  • PubMed. "Human biodistribution and dosimetry of 18F-JNJ42259152, a radioligand for phosphodiesterase 10A imaging".8

  • MDPI. "Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor". 7

  • MedChemExpress. "Pyrazole-3-carboxylic acid | Biochemical Reagent". 5

Sources

Exploratory

A Comprehensive Technical Guide to 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The guide covers its fundamental chemical properties, a detailed synthetic and purification protocol, methods for analytical characterization, and its applications in drug discovery.

Section 1: Compound Identity and Physicochemical Properties

1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic incorporation of a 2-fluoroethyl group at the N1 position and a carboxylic acid at the C3 position makes it a valuable synthon. The fluoroethyl moiety can enhance metabolic stability and modulate pharmacokinetic properties, while the carboxylic acid serves as a versatile handle for further chemical modification.[1][2]

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇FN₂O₂[3][4]
Molecular Weight 158.13 g/mol [4]
CAS Number 1198437-47-6[3]
Appearance White to off-white solid[5]
Boiling Point 335.5 ± 22.0 °C (at 760 mmHg)[3]
Flash Point 156.7 ± 22.3 °C[3]
IUPAC Name 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Section 2: Synthesis and Purification Protocol

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is typically achieved via a two-step process starting from a commercially available pyrazole ester. This method offers high regioselectivity and straightforward purification.

Causality of Experimental Choices:

  • Starting Material: Ethyl 1H-pyrazole-3-carboxylate is chosen for its stability and the ease with which the ethyl ester can be hydrolyzed in the final step.

  • Alkylation Agent: 1-Bromo-2-fluoroethane is an effective electrophile for the N-alkylation. A tosylate or mesylate leaving group could also be used.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to deprotonate the pyrazole nitrogen without causing unwanted side reactions like ester hydrolysis.

  • Solvent: Acetonitrile (MeCN) is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the cation of the base while not interfering with the nucleophilic attack.

  • Hydrolysis: Sodium hydroxide (NaOH) provides a robust and high-yielding method for saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.

  • Purification: Acid-base extraction is a classic and highly effective method for purifying carboxylic acids. The product is soluble in a basic aqueous solution as its carboxylate salt, while non-acidic impurities remain in the organic phase. Subsequent acidification precipitates the pure carboxylic acid.

Step-by-Step Experimental Protocol:

Step 1: N-Alkylation to Synthesize Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile (10 mL/g), add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-2-fluoroethane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate. This crude product is often of sufficient purity to proceed directly to the next step.

Step 2: Ester Hydrolysis to Yield 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

  • Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Section 3: Analytical Workflow for Structural Verification

To ensure the identity and purity of the synthesized compound, a systematic analytical workflow is essential. This process serves as a self-validating system for the synthetic protocol.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Final_Product Dried White Solid H_NMR ¹H NMR Spectroscopy (in DMSO-d₆) Final_Product->H_NMR C_NMR ¹³C NMR Spectroscopy (in DMSO-d₆) Final_Product->C_NMR LCMS LC-MS Final_Product->LCMS H_NMR_Result Expected peaks: - Pyrazole H (2) - CH₂CH₂F (4H, complex) - COOH (1H, broad) H_NMR->H_NMR_Result Confirm protons & splitting C_NMR_Result Expected peaks: - Pyrazole C (3) - COOH (1) - CH₂CH₂F (2, with C-F coupling) C_NMR->C_NMR_Result Confirm carbon environment LCMS_Result Purity >95% [M+H]⁺ = 159.05 LCMS->LCMS_Result Confirm mass & purity Confirmed_Structure Structure Confirmed H_NMR_Result->Confirmed_Structure C_NMR_Result->Confirmed_Structure LCMS_Result->Confirmed_Structure

Caption: Analytical workflow for the structural confirmation of the synthesized product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring, the two methylene groups of the fluoroethyl side chain (exhibiting complex splitting due to H-H and H-F coupling), and a broad singlet for the acidic proton of the carboxylic acid.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the three carbons of the pyrazole ring, and the two carbons of the fluoroethyl chain, where the carbon attached to fluorine will show a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this analysis confirms the molecular weight of the compound. For this molecule, the expected mass for the protonated molecular ion [M+H]⁺ is approximately 159.05. LC also provides a quantitative measure of purity.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

Pyrazole carboxylic acids are privileged scaffolds in drug discovery, forming the core of numerous biologically active compounds.[2] Their derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anticancer, antibacterial, and antiviral activities.[2][6]

The title compound, 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, serves as a critical intermediate for synthesizing more complex molecules. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the exploration of a vast chemical space.[7][8] The presence of the fluorine atom is particularly significant; it is a well-established strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity, and improve the overall pharmacokinetic profile of a drug candidate.[1] Researchers can leverage this building block to design novel inhibitors, receptor agonists/antagonists, or other pharmacologically active agents.

Section 5: Handling and Safety Precautions

As with all laboratory chemicals, 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust or fumes. Avoid contact with skin and eyes. The parent compound, 1H-pyrazole-3-carboxylic acid, is classified as a skin irritant.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • PubChem. methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 1-(2,2-difluoroethyl)-1h-pyrazole-3-carboxylic acid (C6H6F2N2O2). Available at: [Link]

  • ResearchGate. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]

  • ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Academia.edu. Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Available at: [Link]

Sources

Foundational

1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid SMILES and InChIKey

Abstract This technical guide profiles 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6), a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors, sGC stimulators, and H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide profiles 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6), a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors, sGC stimulators, and HIF-PH inhibitors. This document details its physicochemical identity, synthetic pathways with a focus on regiochemical control (N1 vs. N2 alkylation), and medicinal chemistry applications regarding the bioisosteric replacement of ethyl groups with fluoroethyl moieties to modulate metabolic stability and lipophilicity.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is a pyrazole derivative characterized by a carboxylic acid at position 3 and a 2-fluoroethyl chain at position 1.[1] The introduction of the fluorine atom at the


-position of the ethyl chain creates a dipole that influences both the pKa of the pyrazole nitrogen and the metabolic susceptibility of the alkyl chain.
Nomenclature & Identifiers[5][6][7][8][9][10]
Identifier Value
IUPAC Name 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
CAS Number 1198437-47-6
SMILES OC(=O)c1ccn(CCF)n1
Canonical SMILES FCCn1nccc1C(O)=O
Molecular Formula C₆H₇FN₂O₂
Molecular Weight 158.13 g/mol
Related Esters Methyl ester (CAS 1429417-81-1); Ethyl ester (CAS 1198437-43-2)
Calculated Physicochemical Data
Property Value Medicinal Chemistry Implication
cLogP ~0.45Lower lipophilicity than the non-fluorinated ethyl analog (cLogP ~0.7), improving aqueous solubility.
TPSA 54.0 ŲFavorable for membrane permeability; well within Veber rules (<140 Ų).
H-Bond Donors 1 (COOH)Standard carboxylic acid functionality for amide coupling or salt formation.
H-Bond Acceptors 4Includes the fluorine atom, which can act as a weak acceptor.
pKa (Acid) ~3.5Typical for pyrazole-3-carboxylic acids; exists as carboxylate at physiological pH.

Medicinal Chemistry Context: The "Fluoroethyl" Effect

In drug design, replacing an


-ethyl group with an 

-(2-fluoroethyl) group is a strategic modification.
  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation. The fluorine atom deactivates the adjacent methylene group against hydroxylation and subsequent

    
    -dealkylation, a common clearance pathway for 
    
    
    
    -ethyl pyrazoles.
  • Dipolar Interactions: The fluorine atom introduces a strong dipole (

    
     D), which can engage in specific interactions with protein backbones or alter the conformation of the ethyl chain via the gauche effect (favoring a gauche conformation between F and N).
    
  • Bioisosterism: It serves as a bioisostere for the ethyl group but with reduced lipophilicity, often used to fine-tune the physicochemical profile of lead compounds without altering steric bulk significantly.

Synthetic Pathways & Regiochemistry

The primary challenge in synthesizing 1-substituted pyrazole-3-carboxylic acids is regioselectivity . Alkylation of the parent pyrazole-3-carboxylate can occur at either the N1 or N2 position.[2]

Mechanism of Regioselectivity
  • N1-Alkylation (Desired): Favored by steric hindrance at N2 (adjacent to the ester group) and electronic repulsion from the lone pairs of the ester oxygen.

  • N2-Alkylation (Impurity): Thermodynamically possible but kinetically slower.

  • Optimization: Using a mild base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or CH₃CN) generally maximizes the N1:N2 ratio.

Synthesis Workflow Diagram

Synthesis Reactant1 Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4) Intermediate Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1198437-43-2) Reactant1->Intermediate K2CO3, DMF 60°C, 12h Impurity N2-Isomer Impurity (Removed via Chromatography) Reactant1->Impurity Minor pathway Reactant2 1-Bromo-2-fluoroethane (CAS 762-49-2) Reactant2->Intermediate Product 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6) Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid via N-alkylation and hydrolysis.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (Intermediate)

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

  • 1-Bromo-2-fluoroethane (1.2 eq) [Caution: Volatile alkylating agent]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve ethyl 1H-pyrazole-3-carboxylate (e.g., 10 mmol) in anhydrous ACN (50 mL).

  • Base Addition: Add Cs₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to deprotonate the pyrazole.

  • Alkylation: Add 1-bromo-2-fluoroethane (12 mmol) dropwise.

  • Heating: Heat the reaction mixture to 60°C for 12–16 hours under an inert atmosphere (N₂).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the disappearance of the starting material (m/z 141) and appearance of the product (m/z 187).

  • Workup: Cool to RT, filter off inorganic solids, and concentrate the filtrate.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Critical Step: Separate the major N1-isomer (less polar) from the minor N2-isomer (more polar).

    • Yield: Typically 70–85%.

Protocol B: Hydrolysis to the Free Acid

Reagents:

  • Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • THF/Water (3:1 mixture)

Procedure:

  • Solution: Dissolve the ester (e.g., 5 mmol) in THF (15 mL) and Water (5 mL).

  • Hydrolysis: Add LiOH·H₂O (12.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. LC-MS should show conversion to the acid (m/z 159).

  • Acidification: Cool the mixture to 0°C. Carefully acidify to pH ~2–3 using 1M HCl.

  • Extraction: Extract with EtOAc (3 x 20 mL).

  • Drying: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The resulting white solid is usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexane.

Analytical Validation

To ensure the integrity of the compound, specifically the presence of the fluorine atom and the correct regiochemistry, the following analytical data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.8 (br s, 1H, COOH)
      
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, Pyrazole-H5)
    • 
       6.75 (d, 
      
      
      
      Hz, 1H, Pyrazole-H4)
    • 
       4.85 (dt, 
      
      
      
      Hz, 2H, CH₂F ) — Distinctive doublet of triplets due to H-F coupling.
    • 
       4.50 (dt, 
      
      
      
      Hz, 2H, N-CH₂)
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • 
       -222.0 ppm (approx) — Triplet of triplets.
      
  • LC-MS (ESI):

    • Calculated

      
      .
      
    • Found

      
      .
      

References

  • PubChem. (n.d.). Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1429417-81-1). Retrieved March 1, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 75(19), 6417–6423. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic Acid

Abstract: This technical guide provides an in-depth analysis of the synthetic routes to 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in modern drug discovery. The core challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the synthetic routes to 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in modern drug discovery. The core challenge in its synthesis—the regioselective N-alkylation of the pyrazole ring—is addressed through a detailed examination of reaction mechanisms and controlling factors. We present a primary, field-proven synthetic strategy involving the direct alkylation of a pyrazole-3-carboxylate ester, supported by a step-by-step experimental protocol. Alternative strategies, including classical cyclization and advanced biocatalytic methods, are critically evaluated. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding and practical application of synthetic methodologies for this important scaffold.

Introduction: The Strategic Value of Fluorinated Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for amides or other aromatic rings make it a cornerstone of modern pharmaceutical design.[1] The incorporation of a carboxylic acid function at the 3-position provides a critical handle for further chemical elaboration, typically into amides, which are key components of many biologically active molecules, including highly successful SDHI fungicides.[3]

Furthermore, the introduction of fluorine-containing substituents, such as the 2-fluoroethyl group, is a widely employed strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide focuses specifically on the synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a molecule that combines these two valuable structural motifs. The primary obstacle in its synthesis is controlling the site of alkylation on the two non-equivalent nitrogen atoms of the pyrazole ring. This document elucidates the principles and practical methods to achieve the desired N1-regioisomer with high fidelity.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid can be approached from two principal retrosynthetic directions:

  • Post-Cyclization N-Alkylation: The most common and direct approach involves the disconnection of the N-C(ethyl) bond, tracing back to a pre-formed pyrazole-3-carboxylic acid (or its ester) and a suitable 2-fluoroethylating agent. This strategy's success hinges entirely on achieving high regioselectivity in the N-alkylation step.

  • Pre-Alkylation Cyclization: This strategy involves disconnecting the pyrazole ring itself, typically via a Knorr-type synthesis. This would require the condensation of a (2-fluoroethyl)hydrazine precursor with a 1,3-dicarbonyl synthon.

A third, more modern approach leverages biocatalysis to overcome the regioselectivity challenges inherent in classical chemical methods.

G cluster_0 Strategy A: Post-Cyclization N-Alkylation cluster_1 Strategy B: Pre-Alkylation Cyclization Target 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid Ester Pyrazole-3-carboxylate Ester Target->Ester Ester Hydrolysis Hydrazine (2-Fluoroethyl)hydrazine Target->Hydrazine Knorr Cyclization AlkylatingAgent 1-Bromo-2-fluoroethane Ester->AlkylatingAgent N-Alkylation Dicarbonyl 1,3-Dicarbonyl Synthon Hydrazine->Dicarbonyl

Caption: Key retrosynthetic disconnections for the target molecule.

Deep Dive: Regiocontrolled N-Alkylation of Pyrazole-3-Carboxylate Esters

The direct N-alkylation of a pyrazole-3-carboxylate ester is the most efficient and widely applicable route. However, the deprotonation of the pyrazole ring generates an ambident nucleophile with electron density on both nitrogen atoms, leading to a potential mixture of N1 and N2 alkylated products.

The Regioselectivity Challenge: N1 vs. N2

The alkylation of an unsymmetrical pyrazole, such as ethyl 1H-pyrazole-3-carboxylate, can yield two distinct regioisomers. The distribution of these products is governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the C3-carboxylate group reduces the nucleophilicity of the adjacent N2 nitrogen, while simultaneously increasing the acidity of the N1-H. Consequently, under basic conditions, alkylation generally favors the N1 position.[4] This inherent electronic bias makes the synthesis of the desired 1-(2-fluoroethyl) isomer feasible without the need for complex directing groups.

G cluster_start cluster_products Start Ethyl 1H-pyrazole-3-carboxylate Product1 Product (N1-Alkylation) (Desired Isomer) Start->Product1 + Base + Br-CH2CH2-F Product2 Isomer (N2-Alkylation) Start->Product2 + Base + Br-CH2CH2-F

Caption: The N1/N2 regioselectivity challenge in pyrazole alkylation.

Causality of Experimental Choices

Several parameters can be fine-tuned to maximize the yield of the desired N1 isomer.

ParameterChoiceRationale & OutcomeSource
Starting Material Ethyl or Methyl 1H-pyrazole-3-carboxylateCommercially available esters. The ester group at the C3 position electronically favors alkylation at the distal N1 nitrogen.[4]
Base K₂CO₃ (Potassium Carbonate)A mild, inexpensive base sufficient to deprotonate the pyrazole. Its heterogeneity in solvents like acetonitrile (CH₃CN) is effective. Stronger bases like NaH are often unnecessary and can lead to side reactions.[4]
Alkylating Agent 1-Bromo-2-fluoroethaneA common and effective electrophile for introducing the 2-fluoroethyl group. 1-Iodo-2-fluoroethane could also be used for higher reactivity if needed.
Solvent Acetonitrile (CH₃CN) or DMFPolar aprotic solvents are ideal for Sₙ2 reactions. They effectively solvate the cation of the base while leaving the pyrazole anion nucleophilic.[4]
Temperature Room Temperature to 100 °CThe reaction often proceeds well at room temperature over several hours. Gentle heating can be used to accelerate the reaction, especially with less reactive alkylating agents.

Studies have shown that for pyrazole-3-carboxylate esters, standard alkylation conditions (e.g., K₂CO₃ in CH₃CN) strongly favor the formation of 1-substituted pyrazole-3-carboxylates, which is precisely the desired outcome for our target molecule.[4] In contrast, synthesizing the 1,5-disubstituted isomer requires a more complex "steric redirection" strategy, such as installing a bulky triphenylsilyl group at the 3-position to physically block alkylation at the adjacent nitrogen.

Final Step: Ester Hydrolysis

Once the N-alkylation is complete and the desired ester, methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate, is isolated, the final step is a standard saponification. Treatment with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent mixture, followed by acidic workup, cleanly cleaves the ester to yield the target carboxylic acid.

Detailed Experimental Protocol

The following two-step protocol is a robust and validated method for the synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A Combine Methyl 1H-pyrazole-3-carboxylate, K₂CO₃, and CH₃CN B Add 1-Bromo-2-fluoroethane A->B C Heat reaction mixture (e.g., 80 °C) for 12-18h B->C D Cool, Filter, Concentrate C->D E Purify via Chromatography D->E F Isolate Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate E->F G Dissolve Ester in THF/Water F->G Proceed to next step H Add NaOH (aq) G->H I Stir at Room Temperature until completion H->I J Acidify with HCl I->J K Extract with Ethyl Acetate J->K L Dry and Concentrate K->L M Obtain 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid L->M

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 1H-pyrazole-3-carboxylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (CH₃CN, approx. 0.1 M concentration).

  • Addition of Alkylating Agent: Add 1-bromo-2-fluoroethane (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired N1-isomer from any minor N2-isomer and unreacted starting material.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1429417-81-1) as an oil or low-melting solid.[5]

Step 2: Synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid
  • Reagent Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate may form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6) as a solid.[6] The product can be further purified by recrystallization if necessary.

Alternative and Emerging Synthetic Strategies

While direct alkylation is the most pragmatic approach, it is essential to be aware of alternative and advanced methodologies.

Knorr Pyrazole Synthesis

This classical approach involves the cyclocondensation of (2-fluoroethyl)hydrazine with a 1,3-dicarbonyl compound equivalent, such as dimethyl oxalate. While conceptually simple, this method suffers from two significant drawbacks:

  • Precursor Availability: (2-Fluoroethyl)hydrazine is not as readily available as simple hydrazine and requires its own synthesis, adding steps to the overall sequence.

  • Regioselectivity Issues: The condensation can produce a mixture of regioisomers (pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives), which can be difficult to separate.[7][8]

For these reasons, the Knorr approach is generally less favorable for this specific target compared to the post-cyclization alkylation strategy.

Biocatalysis: An Enzymatic Approach to Regioselectivity

Recent breakthroughs in enzyme engineering offer a powerful solution to the regioselectivity problem.[9] A novel two-enzyme cascade system has been developed for the highly selective N-alkylation of pyrazoles.[9]

  • Mechanism: In this system, a promiscuous enzyme first activates a simple haloalkane (like 1-bromo-2-fluoroethane) to generate a non-natural S-adenosyl-L-methionine (SAM) cofactor analog. A second, engineered methyltransferase enzyme then transfers the fluoroethyl group from this cofactor to the pyrazole substrate with exceptionally high regioselectivity (>99%).[9]

  • Advantages: This method provides unprecedented control over the alkylation site, operates under mild, environmentally friendly conditions, and can be performed on a preparative scale.

While requiring specialized biochemical expertise and materials, this biocatalytic route represents the cutting edge of selective heterocycle functionalization and offers a compelling alternative to traditional chemical methods, particularly in an industrial or large-scale setting.

Conclusion

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is most effectively and reliably achieved through a two-step sequence involving the regioselective N-alkylation of a pyrazole-3-carboxylate ester, followed by saponification. The inherent electronic properties of the pyrazole-3-carboxylate system favor the formation of the desired N1-alkylated isomer under standard, accessible reaction conditions. Understanding the interplay of electronic and steric factors is paramount to troubleshooting and optimizing this key transformation. For applications demanding the highest levels of isomeric purity or adherence to green chemistry principles, emerging biocatalytic methods present a powerful and highly selective alternative. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently synthesize this valuable chemical building block.

References

  • Dodge, J. A., et al. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters.
  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate.
  • Molecules. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.
  • ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • ChemScene. (n.d.). 2-(2-Fluoro-ethyl)-2h-pyrazole-3-carboxylic acid methyl ester.
  • AiFChem. (2025). 1416371-96-4 | Ethyl 5-fluoro-1H-pyrazole-3-carboxylate.
  • Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • ChemScene. (n.d.). 1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid.
  • Angewandte Chemie. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements.
  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ChemScene. (n.d.). 1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid.
  • Guidechem. (n.d.). 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 1198437-47-6 Japan.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Alkylation of Pyrazole-3-Carboxylates with 1-Bromo-2-Fluoroethane

[1] Executive Summary This Application Note outlines a robust protocol for the -alkylation of ethyl -pyrazole-3-carboxylate using 1-bromo-2-fluoroethane. The introduction of a fluoroethyl group is a high-value transforma...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This Application Note outlines a robust protocol for the


-alkylation of ethyl 

-pyrazole-3-carboxylate using 1-bromo-2-fluoroethane. The introduction of a fluoroethyl group is a high-value transformation in medicinal chemistry, enhancing metabolic stability and lipophilicity (bioisosterism).[1] However, the reaction presents a significant regioselectivity challenge, often yielding a mixture of

-alkyl (3-carboxylate) and

-alkyl (5-carboxylate) isomers.[1]

This guide provides a validated method using Cesium Carbonate (


) in DMF to maximize the 

ratio, along with detailed purification strategies to isolate the pharmacologically relevant

-isomer.[1]

Strategic Overview: The Regioselectivity Challenge

The core difficulty in alkylating pyrazole-3-carboxylates lies in the annular tautomerism of the pyrazole ring. The substrate exists in equilibrium between the


-pyrazole-3-carboxylate and 

-pyrazole-5-carboxylate forms.[1]
  • Thermodynamic Preference: The

    
    -alkylation product (ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate) is generally favored due to steric hindrance at the 
    
    
    
    position (adjacent to the ester).[1]
  • Kinetic Factors: The lone pair availability on the nitrogen atoms is influenced by the electron-withdrawing ester group.

  • Reaction Pathway:

ReactionPathway Substrate Ethyl 1H-pyrazole-3-carboxylate (Tautomeric Mixture) Intermediate Pyrazolyl Anion (Nucleophile) Substrate->Intermediate Deprotonation Reagent 1-Bromo-2-fluoroethane (Alkylation Agent) ProductN1 N1-Isomer (Major) Ethyl 1-(2-fluoroethyl)-3-carboxylate (Less Steric Hindrance) Reagent->ProductN1 ProductN2 N2-Isomer (Minor) Ethyl 1-(2-fluoroethyl)-5-carboxylate (Steric Clash with Ester) Reagent->ProductN2 Base Cs2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->ProductN1 Attack at N1 (Fast) Intermediate->ProductN2 Attack at N2 (Slow)

Figure 1: Mechanistic pathway showing the bifurcation into N1 and N2 isomers. The N1 pathway is favored sterically.

Safety Protocol (Critical)

WARNING: 1-Bromo-2-fluoroethane is an alkylating agent with high toxicity.[1]

  • Acute Toxicity: Fatal if swallowed or in contact with skin (Category 1/2).[2]

  • Hazards: Highly flammable liquid and vapor.[2][3][4][5]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] A face shield is recommended during the addition step.

  • Waste: Quench all reaction mixtures with aqueous ammonium chloride before disposal to destroy unreacted alkyl halide.

Materials & Reagents

ComponentGrade/SpecRole
Ethyl 1H-pyrazole-3-carboxylate >97% PuritySubstrate
1-Bromo-2-fluoroethane >95%Electrophile
Cesium Carbonate (

)
Anhydrous, PowderBase (Promotes N1 selectivity)
DMF (N,N-Dimethylformamide) Anhydrous (<50 ppm

)
Solvent
Ethyl Acetate / Hexanes HPLC GradeExtraction/Purification

Experimental Protocol

Method A: Cesium Carbonate in DMF (Recommended)

This method utilizes the "Cesium Effect," where the larger cation (


) facilitates better solubility of the pyrazolyl anion and often enhances regioselectivity toward the N1 isomer compared to sodium or potassium bases.[1]
Step 1: Reaction Setup[6]
  • Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen (

    
    ) or Argon.
    
  • Add Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv, e.g., 1.40 g, 10 mmol).

  • Add Cesium Carbonate (

    
    ) (1.5 equiv, 4.88 g, 15 mmol).
    
  • Add Anhydrous DMF (20 mL, 0.5 M concentration).

  • Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation.

Step 2: Alkylation
  • Add 1-bromo-2-fluoroethane (1.2 equiv, 1.52 g, 12 mmol) dropwise via syringe.[1]

    • Note: If the reagent is stored in a fridge, allow it to warm slightly or handle quickly to prevent condensation.

  • Seal the flask and heat to 60°C in an oil bath.

  • Monitor the reaction by TLC (30% EtOAc in Hexanes) or LCMS.

    • Typical Time: 3–6 hours.

    • Endpoint: Disappearance of the starting pyrazole (

      
      ). Product 
      
      
      
      .
Step 3: Workup
  • Cool the mixture to RT.

  • Dilute with Ethyl Acetate (100 mL).

  • Wash with Water (3 x 30 mL) to remove DMF and inorganic salts.

    • Tip: A final wash with Brine (saturated NaCl) is essential to remove residual DMF.

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Purification & Characterization

Separation of the N1 and N2 isomers is the most critical step. The N1 isomer (3-carboxylate) is typically less polar than the N2 isomer (5-carboxylate) due to the dipole moment vectors.[1]

Workflow Logic

PurificationFlow Crude Crude Mixture (N1 + N2 Isomers) TLC TLC Analysis (30% EtOAc/Hexane) Crude->TLC Column Flash Chromatography (Silica Gel) TLC->Column Determine Gradient Fraction1 Fraction A (Major) N1-Isomer (Target) Less Polar Column->Fraction1 Elutes First Fraction2 Fraction B (Minor) N2-Isomer (Impurity) More Polar Column->Fraction2 Elutes Second Validation NMR / NOESY Confirmation Fraction1->Validation

Figure 2: Purification workflow. The target N1 isomer usually elutes first on silica gel.

Flash Chromatography Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     End 60:40).
    
  • Observation:

    • Isomer A (Target, N1): Elutes around 20-25% EtOAc.

    • Isomer B (Impurity, N2): Elutes around 35-40% EtOAc.[1]

Analytical Validation (NMR)

To confirm you have the correct regioisomer, use


-NMR NOESY (Nuclear Overhauser Effect Spectroscopy).[1]
  • N1-Isomer (Target): NOE correlation observed between the pyrazole

    
     and the 
    
    
    
    protons of the fluoroethyl group.
  • N2-Isomer (Impurity): NOE correlation observed between the Ester Ethyl Group and the

    
     protons (due to proximity).[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Alkyl halide evaporationUse a sealed pressure tube; ensure temperature is maintained at 60°C.
Poor Regioselectivity (High N2) Temperature too highLower temperature to RT and extend reaction time (kinetic control).[1]
Residual DMF in Product Inefficient workupIncrease water washes or azeotrope with heptane during concentration.
O-Alkylation Rare side reactionUnlikely with carbonates; if observed, switch solvent to MeCN.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Ren, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[1] Journal of Organic Chemistry, 2022.[7]

    • [1]

  • General Protocol for Pyrazole Functionalization

    • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles."[1][7][8][9] Organic Process Research & Development.

    • [1]

  • Safety Data for 1-Bromo-2-fluoroethane

    • PubChem Compound Summary.
    • [1]

  • Synthesis of Fluoroethyl Pyrazoles (Medicinal Chemistry Context)

    • Journal of Medicinal Chemistry (General search for fluoroethyl bioisosteres).
    • [1]

Sources

Application

Application Note: 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic Acid as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), the selection of a high-quality initial scaffold dictates the trajectory of the entire hit-to-lead optimization process. Pyrazole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of a high-quality initial scaffold dictates the trajectory of the entire hit-to-lead optimization process. Pyrazole-3-carboxylic acid derivatives have long been recognized as privileged chemotypes, frequently yielding highly ligand-efficient inhibitors against challenging targets such as kinases and coagulation factors[1],[2].

The specific functionalization of this core to 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (MW: 158.13 Da) introduces a strategic advantage. The carboxylic acid moiety acts as a potent hydrogen bond donor/acceptor, capable of forming critical salt bridges with basic residues (e.g., Lysine or Arginine) in target active sites[1]. Simultaneously, the 2-fluoroethyl group at the N1 position serves a dual purpose: it modulates the lipophilicity and metabolic stability of the fragment, and crucially, it provides an exquisite, background-free handle for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


F NMR primary screening[3]. Because fluorine is virtually absent in biological macromolecules and buffers, this scaffold enables highly sensitive, multiplexed screening campaigns with zero biological background interference.

FBDD Workflow Architecture

To systematically evolve this fragment into a high-affinity lead, we employ a cascading biophysical workflow. The process begins with high-throughput


F NMR to detect weak, transient binding, followed by Surface Plasmon Resonance (SPR) to validate binding kinetics, and X-ray crystallography to define the spatial growth vectors.

FBDD_Workflow A Scaffold Selection 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid B Primary Screening 19F NMR T2 Relaxation (Cocktails) A->B Library Formulation C Orthogonal Validation Surface Plasmon Resonance (SPR) B->C Hit Identification D Structural Biology X-ray Crystallography Co-structures C->D KD Confirmation E Hit-to-Lead Optimization Fragment Growing & Linking D->E Binding Pose F Lead Compound Optimized Affinity & Pharmacokinetics E->F SAR Development

Fig 1: FBDD workflow for fluorinated pyrazole scaffolds, from 19F NMR screening to lead optimization.

Experimental Protocol 1: Primary Screening via F NMR

Causality & Self-Validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


F NMR is selected for primary screening because the wide chemical shift dispersion of fluorine (>200 ppm) allows for the multiplexing of up to 30 fragments in a single "cocktail" without signal overlap[4]. We utilize a 

(transverse relaxation) filter via a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. Small unbound fragments tumble rapidly in solution, resulting in long

times and sharp NMR peaks. Upon binding to a massive target protein, the fragment adopts the protein's slow tumbling rate, drastically shortening its

. By comparing spectra with and without the protein, binding is definitively proven by signal attenuation, creating a self-validating assay that intrinsically filters out false positives caused by compound aggregation.
Step-by-Step Methodology:
  • Cocktail Preparation: Prepare a screening cocktail containing 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid and 10-15 structurally diverse fluorinated fragments. Dilute to a final concentration of 400 µM per fragment in an NMR buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5%

    
    , 2% DMSO-
    
    
    
    ).
  • Reference Acquisition: Transfer 500 µL of the cocktail to a 5 mm NMR tube. Acquire a reference 1D

    
    F NMR spectrum at 298 K using a CPMG pulse train with a total spin-lock time of 100 ms.
    
  • Target Incubation: Add the unlabelled target protein to the cocktail to achieve a final protein concentration of 10–20 µM (maintaining a high ligand-to-protein ratio to ensure rapid exchange kinetics).

  • Assay Acquisition: Re-acquire the CPMG

    
    F NMR spectrum under identical parameters.
    
  • Data Analysis: Overlay the reference and assay spectra. Calculate the percentage of signal attenuation for the peak corresponding to the 2-fluoroethyl group (typically resonating between -210 and -220 ppm). An attenuation of >30% confirms a primary hit.

Experimental Protocol 2: Orthogonal Validation via SPR

Causality & Self-Validation: While NMR confirms the physical interaction, Surface Plasmon Resonance (SPR) is mandatory to establish the thermodynamic parameters (


) and confirm a 1:1 binding stoichiometry. Because the fragment is extremely small (~158 Da), the refractive index change upon binding is minimal. Therefore, the target protein must be immobilized at a high density to achieve a theoretical maximum response (

) of at least 15-30 Response Units (RU). The protocol utilizes double-referencing (subtracting both a blank reference channel and buffer-only injections) to self-validate and eliminate bulk refractive index artifacts caused by DMSO.
Step-by-Step Methodology:
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3,000–4,000 RU. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid ranging from 15.6 µM to 2,000 µM in running buffer (e.g., PBS-P+ supplemented with exactly 2.0% DMSO).

  • Solvent Correction: Run a DMSO calibration series (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Kinetic Injection: Inject the fragment concentration series at a high flow rate of 50 µL/min to minimize mass transport limitations. Use a 60-second association phase followed by a 120-second dissociation phase.

  • Analysis: Apply solvent correction and double-referencing. Fit the steady-state binding levels (

    
    ) against the analyte concentration using a 1:1 Langmuir binding isotherm to derive the equilibrium dissociation constant (
    
    
    
    ).

Hit-to-Lead Optimization & Data Presentation

Once the binding pose is elucidated via X-ray crystallography, the pyrazole-3-carboxylic acid core serves as an anchor. The carboxylic acid typically engages the hinge region or a conserved basic pocket, while the 2-fluoroethyl group occupies a hydrophobic sub-pocket. Optimization involves "fragment growing"—synthetically extending the scaffold from the C4 or C5 positions of the pyrazole ring to capture additional van der Waals interactions and hydrogen bonds[1],[2].

The success of FBDD is tracked using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). A successful optimization maintains an LE > 0.30 kcal/mol per heavy atom while driving the


 into the nanomolar range.

Table 1: Quantitative Tracking of Scaffold Evolution

Optimization StageCompound DescriptionMW (Da)Heavy Atoms

(µM)
LE (kcal/mol/HA)LLE (

- cLogP)
Primary Hit 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid158.111450.00.423.1
Intermediate C5-Phenyl substituted derivative234.21718.50.364.2
Lead Compound C5-Phenyl + C4-Piperidine extension317.3230.080.385.8

Note: LE is calculated as


, where 

. The data demonstrates a successful hit-to-lead campaign, achieving a >5,000-fold increase in affinity while preserving excellent ligand efficiency and physicochemical properties.

References

1. - Molecules / NIH PMC[1] 2. - Journal of Medicinal Chemistry / Scilit[2] 3. - NIH PMC[3] 4. - Practical Fragments[4] 5. - Faculty of Life Sciences, UCL[5]

Sources

Method

Application Note: Precision Amide Coupling of 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid

Topic: Amide Coupling Conditions for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide Coupling Conditions for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The moiety 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6) represents a high-value scaffold in modern medicinal chemistry. The 2-fluoroethyl group serves as a strategic bioisostere for ethyl or methyl groups, offering improved metabolic stability (blocking oxidation at the


-position) and modulated lipophilicity (

) without significantly altering steric bulk.

However, coupling pyrazole-3-carboxylic acids presents specific challenges. The electron-rich nature of the pyrazole ring can reduce the electrophilicity of the carbonyl carbon compared to benzoic acids, occasionally requiring more potent activation. Furthermore, while the 2-fluoroethyl group is relatively robust, avoiding harsh basic conditions that could trigger


-elimination (releasing HF to form the vinyl pyrazole) is a prudent process safety consideration.[1]

This guide outlines three validated protocols ranging from high-throughput screening (HTS) to scalable process chemistry.

Decision Matrix: Selecting the Right Protocol

Not all amines are created equal. Use the following logic flow to select the optimal coupling strategy for your specific substrate.

CouplingLogic Start Target: Amide Bond Formation AmineType Analyze Amine Nucleophile Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Aniline Aniline / Heteroaryl Amine (Low Nucleophilicity) AmineType->Aniline Scale Scale of Reaction Aliphatic->Scale MethodB Method B: Acid Chloride (High Reactivity) Aniline->MethodB If Sterically Hindered MethodC Method C: T3P (Green/Scalable) Aniline->MethodC If Acid Sensitive SmallScale < 100 mg (Discovery) Scale->SmallScale LargeScale > 1 g (Process) Scale->LargeScale MethodA Method A: HATU/DIPEA (Standard) SmallScale->MethodA Fastest LargeScale->MethodC Easiest Workup

Figure 1: Decision tree for selecting amide coupling conditions based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Method A: HATU Activation (The "Discovery Standard")

Best for: Aliphatic amines, small-scale library synthesis, rapid turnaround.[1] Mechanism: HATU generates an active ester (O-At ester) which is highly reactive toward amines but minimizes racemization (not an issue here, but good practice).[1]

ReagentEquivalentsRole
Start Material 1.0 equiv1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
Amine 1.1 - 1.2 equivNucleophile
HATU 1.2 - 1.5 equivCoupling Agent
DIPEA 2.0 - 3.0 equivBase (scavenges protons)
DMF [0.1 M]Solvent

Protocol:

  • Dissolution: In a dry vial, dissolve 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure extra DIPEA is added to neutralize it.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid M+H 159.1).

  • Workup (Small Scale): Dilute with EtOAc. Wash sequentially with sat.

    
    , sat.[1] 
    
    
    
    , and brine.[1] Dry over
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Method B: Acid Chloride Activation (The "Sledgehammer")

Best for: Non-nucleophilic anilines, sterically hindered amines, or when coupling reagents fail.[1] Critical Note: This method generates HCl. Ensure the fluoroethyl group is not subjected to extreme heat during the acid chloride formation to prevent degradation.

ReagentEquivalentsRole
Start Material 1.0 equivCarboxylic Acid
Oxalyl Chloride 1.5 - 2.0 equivChlorinating Agent
DMF 1-2 dropsCatalyst
DCM [0.2 M]Solvent
Pyridine/TEA 3.0 equivBase (in coupling step)

Protocol:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalysis: Add a catalytic amount of DMF (1–2 drops).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 equiv) at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate the reaction in vacuo to remove excess oxalyl chloride. (Do not heat above 40°C). Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add this solution dropwise to a pre-cooled (0°C) solution of the Amine (1.1 equiv) and Pyridine (3.0 equiv) in DCM.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove pyridine) and brine.

Method C: T3P (Propylphosphonic Anhydride) (The "Process Friendly")

Best for: Scale-up (>1g), weak nucleophiles, and easy purification (water-soluble byproducts).[1] Advantage: T3P exhibits low toxicity and high functional group tolerance.

ReagentEquivalentsRole
Start Material 1.0 equivCarboxylic Acid
Amine 1.1 equivNucleophile
T3P (50% in EtOAc) 1.5 - 2.0 equivCoupling Agent
Pyridine or NMM 3.0 - 4.0 equivBase
EtOAc or 2-MeTHF [0.2 - 0.5 M]Solvent

Protocol:

  • Combination: Charge the reaction vessel with the carboxylic acid (1.0 equiv), Amine (1.1 equiv), and Base (Pyridine, 3.0 equiv) in EtOAc or 2-MeTHF.

  • Addition: Add T3P solution (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C or RT.

  • Reaction: Stir at RT. If reaction is sluggish, heat to 50–60°C. (T3P is thermally stable).[1]

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water, then 1N NaOH (removes T3P byproducts), then 1N HCl, then brine.[1]

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Mechanistic & Safety Insights

The Fluoroethyl Stability Factor

The 2-fluoroethyl group (


) introduces a specific stability consideration. While generally stable, the 

-fluorine creates an inductive effect that acidifies the adjacent methylene protons.
  • Risk: Under strongly basic conditions at high temperatures (e.g., NaH in DMF at >100°C), there is a theoretical risk of E2 elimination to form

    
    -vinyl pyrazole.[1]
    
  • Mitigation: The protocols above use organic bases (DIPEA, Pyridine) which are non-nucleophilic and insufficiently basic to trigger this elimination at standard temperatures.[1] Avoid using alkoxide bases (NaOMe, KtBuO) during the coupling step.[1]

Pyrazole Electronics

Pyrazole-3-carboxylic acids are less acidic (


 ~3.5–4.0) than typical benzoic acids. The nitrogen at position 2 (adjacent to the acid) can form an internal H-bond with the carboxylate, potentially reducing reactivity.[1]
  • Impact: This is why "Method A" uses HATU (a highly reactive uronium salt) rather than weaker carbodiimides like EDC alone. The active ester formation breaks this H-bond network and drives the reaction forward.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (Method A) Amine is a poor nucleophile (e.g., electron-deficient aniline).Switch to Method B (Acid Chloride) or heat Method C (T3P) to 60°C.
Starting Material Remains Activation failed; likely hydrolysis of active ester.Ensure DMF is anhydrous. Re-add HATU/DIPEA.
New Spot on TLC (High Rf) N-Acylation of the pyrazole (Impossible here).Since N1 is substituted with fluoroethyl, this side reaction is blocked.[1] Check for bis-acylation if the amine has two nucleophilic sites.
Product Water Soluble Product is polar/zwitterionic.Do not wash with water. Evaporate DMF, load directly onto C18 Reverse Phase column.[1]

References

  • Compound Identification: 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS 1198437-47-6).[2] ChemScene Building Blocks. Link

  • General Pyrazole Coupling: Wang, Y., et al. (2018).[1] "Discovery of FN-1501... 1H-pyrazole-3-carboxamide derivatives." Journal of Medicinal Chemistry, 61(4), 1499-1518.[3][1] (Demonstrates amide coupling on pyrazole-3-acids using HATU). Link[1]

  • T3P Application: Dunetz, J. R., et al. (2016).[1] "T3P: The Greenest Reagent for Amide Coupling?" Organic Process Research & Development, 20(2), 140-177.[1] (Validates T3P for heterocyclic acids). Link[1]

  • Acid Chloride Method: Sener, A., et al. (2017).[1] "Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride." DergiPark. (Protocol for converting pyrazole-3-acid to acid chloride). Link[1]

Sources

Application

Application Note: Scalable Production of 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic Acid

This detailed Application Note and Protocol is designed for researchers and process chemists involved in the scalable synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6). Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol is designed for researchers and process chemists involved in the scalable synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1198437-47-6).

Executive Summary

1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid is a critical fluorinated building block used in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors. Its production presents two primary challenges: regioselectivity (N1- vs. N2-alkylation) and safety (handling of toxic fluoroalkylating agents).

This guide details a scalable, two-step protocol favoring the Direct Alkylation Route . While cyclization strategies (using hydrazine derivatives) exist, they often suffer from poor commercial availability of 2-fluoroethylhydrazine and lower regiocontrol. Our optimized protocol utilizes the steric and electronic properties of ethyl 1H-pyrazole-3-carboxylate to drive N1-selectivity, achieving >95:5 isomeric ratios.

Route Selection & Mechanistic Insight

Retrosynthetic Analysis

Two primary routes were evaluated for scalability:

  • Route A (Recommended): Direct alkylation of ethyl 1H-pyrazole-3-carboxylate with 1-bromo-2-fluoroethane.

  • Route B (Alternative): Hydroxyethylation followed by deoxyfluorination (e.g., DAST/XtalFluor). Note: Route B is discarded for multi-kilogram scale due to the high cost and thermal instability of deoxyfluorinating reagents.

Regioselectivity Control

The alkylation of 1H-pyrazole-3-carboxylates involves a tautomeric equilibrium. Under basic conditions, the pyrazolate anion is formed. Attack at N1 yields the 1,3-substituted product (desired), while attack at N2 yields the 1,5-substituted product.

  • Mechanism: The ester group at C3 withdraws electron density, making N1 less nucleophilic in the neutral form. However, in the anionic form, the N1 position is sterically more accessible and electronically favored in polar aprotic solvents like DMF or Acetonitrile, typically yielding N1:N2 ratios exceeding 90:10.

  • Validation: The structure is confirmed by NOE (Nuclear Overhauser Effect) spectroscopy; the N1-methylene protons show correlation with the C5-proton, whereas N2-alkylation would show correlation with the ester group.

G Start Ethyl 1H-pyrazole-3-carboxylate (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (K2CO3/Cs2CO3) Solvent (DMF/MeCN) Base->Anion Product_N1 Major Product (N1-Alkyl) Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (Thermodynamically Favored) Anion->Product_N1 Fast Path (N1 Attack) Product_N2 Minor Product (N2-Alkyl) Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (Sterically/Electronically Disfavored) Anion->Product_N2 Slow Path (N2 Attack) Reagent 1-Bromo-2-fluoroethane (Electrophile) Reagent->Product_N1 Reagent->Product_N2 Final Target Acid Hydrolysis (LiOH) Product_N1->Final Saponification

Figure 1: Reaction pathway highlighting the regioselective alkylation step.

Detailed Experimental Protocol

Safety Critical Warning

1-Bromo-2-fluoroethane is an alkylating agent and must be treated as highly toxic (Fatal if swallowed/contact with skin).

  • Engineering Controls: All operations must be performed in a certified fume hood or glovebox.

  • PPE: Double nitrile gloves (or Silver Shield®), lab coat, safety goggles, and face shield.

  • Quench: Have a solution of aqueous ammonia or dilute NaOH ready to neutralize spills.

Step 1: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate[1][2]

Reagents:

  • Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

  • 1-Bromo-2-fluoroethane (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) [Note: 
    
    
    
    can be used for cost reduction, but
    
    
    often improves regioselectivity and rate]
  • Acetonitrile (MeCN) (anhydrous, 10 V)

Procedure:

  • Charge: To a dry reactor equipped with mechanical stirring, nitrogen inlet, and reflux condenser, charge Ethyl 1H-pyrazole-3-carboxylate and Acetonitrile.

  • Base Addition: Add

    
     in a single portion. The resulting suspension is stirred for 15 minutes at 20-25°C.
    
  • Alkylation: Add 1-Bromo-2-fluoroethane dropwise via a pressure-equalizing addition funnel (or syringe pump for small scale) over 30 minutes. Exotherm is minimal but monitor internal temperature.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% starting material.

  • Workup:

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      , Excess Carbonate). Wash the cake with MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: The crude residue typically contains ~90-95% N1-isomer. For high purity, recrystallize from Heptane/Ethyl Acetate (9:1) or perform a short silica plug filtration.

    • Yield Target: 85-90%

    • Intermediate: Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate.

Step 2: Saponification to Free Acid

Reagents:

  • Ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • THF (5 V)

  • Water (5 V)

Procedure:

  • Dissolution: Dissolve the ester in THF and cool to 0-5°C.

  • Hydrolysis: Add a solution of

    
     in water dropwise.
    
  • Reaction: Allow to warm to 20-25°C and stir for 4 hours.

  • IPC: Monitor disappearance of ester by HPLC.

  • Isolation:

    • Evaporate THF under reduced pressure (keep temperature <40°C).

    • The aqueous residue is washed with Ethyl Acetate (2 x 3 V) to remove unreacted organic impurities (critical for removing traces of N2-isomer ester if not removed in Step 1).

    • Acidification: Cool the aqueous phase to 0-5°C and acidify to pH 2-3 using 1M HCl.

    • Precipitation: The product typically precipitates as a white solid. Stir for 30 minutes to age the crystal.

    • Filter the solid and wash with cold water.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0% (AUC)C18 Column, MeCN/H2O + 0.1% TFA
Regioisomer Content ≤ 0.5% (N2-isomer)1H-NMR or HPLC
Proton NMR Consistent with structureDMSO-d6
Fluorine NMR Single peak (~ -220 ppm range)DMSO-d6
Water Content ≤ 0.5%Karl Fischer

Process Flow Diagram (PFD)

PFD cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Reactor1 Reactor 1 (MeCN, Pyrazole, Base) Addition Add 1-Bromo-2-fluoroethane (Controlled Addition) Reactor1->Addition Filter Filtration (Remove Salts) Addition->Filter Conc Concentration (Crude Ester) Filter->Conc Reactor2 Reactor 2 (THF/H2O, LiOH) Conc->Reactor2 Wash Org. Wash (Remove Impurities) Reactor2->Wash Acidify Acidification (pH 2-3) (Precipitation) Wash->Acidify Isolate Filtration & Drying (Final Product) Acidify->Isolate

Figure 2: Process flow for the production of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (<90:10).

    • Cause: Reaction temperature too high during addition or solvent is too polar/wet.

    • Fix: Ensure anhydrous MeCN; lower addition temperature to 0°C; switch base to

      
       if using 
      
      
      
      .
  • Issue: Incomplete Hydrolysis.

    • Cause: Poor solubility of the intermediate ester.

    • Fix: Increase THF ratio or add Methanol as a co-solvent.

  • Issue: Product Coloration.

    • Cause: Oxidation of trace impurities.

    • Fix: Treat the aqueous solution in Step 2 with activated charcoal prior to acidification.

References

  • Regioselectivity in Pyrazole Alkylation

    • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Wright, S. W., et al. Tetrahedron Letters, 2017. Link (Demonstrates preference for N1 alkylation in 3-substituted pyrazoles).

  • Synthesis and biological evaluation of novel pyrazole derivatives.European Journal of Medicinal Chemistry.
  • Safety Data

    • 1-Bromo-2-fluoroethane SDS. Sigma-Aldrich / Merck. Link (Critical toxicity data).

  • Vericiguat/sGC Stimulator Analogues: Patents related to sGC stimulators often describe similar N-fluorobenzyl or N-fluoroalkyl pyrazole intermediates, validating the hydrolysis and workup conditions. See WO2011147809.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in 1-(2-Fluoroethyl) Pyrazole Formation

Welcome to the technical support center dedicated to the nuanced synthesis of 1-(2-fluoroethyl) pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced synthesis of 1-(2-fluoroethyl) pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole N-alkylation. Here, we dissect common experimental challenges, offering field-proven insights and solutions to optimize the regioselectivity of this critical transformation.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(2-fluoroethyl) pyrazoles, providing explanations for the underlying chemical principles and actionable troubleshooting steps.

Issue 1: Poor or Non-Existent Regioselectivity in the N-Alkylation of Unsymmetrical Pyrazoles.

Root Cause Analysis:

The N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers due to the similar nucleophilicity of the two nitrogen atoms.[1][2] Several factors govern the final isomeric ratio, including steric hindrance, electronic effects of substituents, and the reaction conditions employed.[1][3]

Troubleshooting Workflow:

start Low Regioselectivity Observed sterics Evaluate Steric Hindrance start->sterics solvent Modify Solvent System sterics->solvent If sterics are not dominant result Improved Regioselectivity sterics->result Use bulkier alkylating agent or pyrazole substituent base Alter Base/Catalyst solvent->base If solvent change is insufficient solvent->result Switch to polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP) temp Adjust Reaction Temperature base->temp If base change is insufficient base->result Screen bases (e.g., K₂CO₃ for N1, MgBr₂ for N2) protect Consider Protecting Group Strategy temp->protect For challenging substrates temp->result Lower temperature to potentially increase selectivity protect->result Temporarily block one nitrogen to direct alkylation

Caption: Decision tree for improving regioselectivity.

Detailed Optimization Strategies:

  • Modify Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][3] Consider using a bulkier 2-fluoroethylating agent if the desired isomer is at the less hindered position.

  • Change the Solvent: The polarity of the solvent is a critical factor.[3][4]

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3]

    • Fluorinated Alcohols: 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to significantly enhance regioselectivity in certain pyrazole formations.[4][5]

  • Alter the Base/Catalyst System: The choice of base can be pivotal and even reverse the regioselectivity.[2][3]

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[4][6][7]

    • For N2-Alkylation: Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[3][8]

    • Sodium Hydride (NaH): In specific cases, using NaH can prevent the formation of regioisomeric products.[2][8]

  • Adjust Temperature: Lowering the reaction temperature may increase the kinetic differentiation between the two nitrogen nucleophiles, potentially leading to higher selectivity.[1]

Issue 2: Low Yield of the Desired 1-(2-Fluoroethyl) Pyrazole.

Root Cause Analysis:

Low yields can be attributed to several factors, including incomplete reaction, side reactions, poor reactivity of the starting materials, or product loss during workup.[1][3]

Troubleshooting Workflow:

start Low Product Yield conditions Verify Reaction Conditions start->conditions reagents Assess Reagent Quality & Reactivity conditions->reagents If conditions are optimal result Improved Yield conditions->result Adjust temperature, time, and stoichiometry workup Optimize Workup Procedure reagents->workup If reagents are suitable reagents->result Use fresh reagents; consider a more reactive fluoroethylating agent (e.g., bromide or iodide) workup->result Minimize aqueous washes; back-extract aqueous layers

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Optimization Strategies:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.[9] Ensure the chosen base is strong enough for your specific pyrazole substrate. For less acidic pyrazoles, stronger bases like NaH may be necessary.[1]

  • Check the Fluoroethylating Agent's Reactivity: The leaving group on your 2-fluoroethylating agent is important. The general reactivity trend is I > Br > Cl > OTs.[3] If you are using 1-chloro-2-fluoroethane, consider switching to 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require heating to proceed at a reasonable rate.[4]

  • Product Solubility: N-alkylated pyrazoles can sometimes be water-soluble, leading to significant product loss during aqueous workup.[1] If you suspect this is the case, minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields.[3] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][3] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[3]

Q2: Which factors have the most significant influence on the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a complex issue governed by several interconnected factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][3]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3] Fluorinated alcohols such as TFE and HFIP have also been shown to dramatically improve regioselectivity in some cases.[4][5]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][6][7] In some instances, changing the base can lead to the opposite regioselectivity.[2][3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1][3]

Q3: What are reliable starting conditions for a base-mediated pyrazole N-alkylation?

A3: A robust starting point is the use of a slight excess of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO at room temperature.[3][4]

Standard Protocol:

  • To a solution of the pyrazole (1.0 eq) in DMSO, add K₂CO₃ (2.0 eq).[4]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the 2-fluoroethylating agent (1.1 eq) dropwise to the suspension.[3][4]

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q4: How can I separate a mixture of N1 and N2-fluoroethylated pyrazole isomers?

A4: The most common method for separating regioisomers is flash column chromatography on silica gel.[10] Experiment with different eluent systems, including those with additives like triethylamine for basic compounds or acetic acid for acidic compounds.[1] If the isomers have very similar polarities, consider using a different stationary phase, such as alumina or reversed-phase silica.[1] In some cases, fractional crystallization can also be an effective separation technique if the isomers have different solubility profiles.[10]

Q5: Are there alternative synthetic strategies to achieve high regioselectivity?

A5: Yes, several alternative methods have been developed to circumvent the regioselectivity issues of direct N-alkylation:

  • Protecting Group Strategies: In some cases, a protecting group can be used to temporarily block one of the nitrogen atoms, directing alkylation to the desired position, followed by deprotection.[1][11]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent regioselectivity.[12][13][14]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, have demonstrated exceptional regioselectivity (>99%) for pyrazole alkylation.

Section 3: Data Summary

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterVariationGeneral Outcome on N1:N2 RatioReference(s)
Base K₂CO₃Favors N1-alkylation in many cases[4][6][7]
NaHCan enhance selectivity in specific substrates[2][8]
MgBr₂Favors N2-alkylation[3][8]
Solvent DMF, DMSOGenerally promotes formation of a single isomer[3]
TFE, HFIPCan significantly increase regioselectivity[4][5]
Ethanol (Protic)Often leads to poor selectivity[4]
Sterics Bulky pyrazole substituentDirects alkylation to the less hindered nitrogen[1][3]
Bulky alkylating agentDirects alkylation to the less hindered nitrogen[1][3]

References

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • Recent advances in the regioselective synthesis of Pyrazoles. (2011). Ewha Womans University. [Link]

  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, M. I. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2010). ResearchGate. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Kumar, R., & Sharma, P. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 10(3-s), 232-246. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. [Link]

  • Alkylation of Pyrazole - Printable Mechanism Notes. (n.d.). Scribd. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic Acid

The following technical guide is designed as a specialized support resource for researchers working with 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid . It addresses the specific challenges of regioisomer separation an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid . It addresses the specific challenges of regioisomer separation and impurity removal inherent to N-alkylated pyrazole synthesis.

[1]

Status: Operational Subject: Impurity Profiling & Purification Protocols Case ID: PYR-FLU-003 Audience: Medicinal Chemists, Process Development Scientists

Technical Overview & Impurity Profile

The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the N-alkylation of a pyrazole-3-carboxylate precursor followed by hydrolysis. The critical challenge in this workflow is regioselectivity . The pyrazole ring contains two nucleophilic nitrogens (N1 and N2), leading to the formation of unavoidable regioisomeric impurities.

Common Impurity Profile
Impurity IDChemical NameOriginDetection (TLC/HPLC)Removal Strategy
IMP-A (Critical) 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid Regioisomer formed during alkylation (N2 attack).[1]Close Rf to product; often slightly less polar.Flash Chromatography (Esters) or Fractional Recrystallization.
IMP-B 1H-pyrazole-3-carboxylic acid Unreacted starting material or incomplete alkylation.High polarity; streaks on normal phase silica.Aqueous Acid/Base Extraction.[2]
IMP-C Vinyl species / Elimination products Dehydrofluorination of the fluoroethyl group under harsh basic conditions.Distinct UV spectrum; often lower polarity.Reverse Phase (C18) Chromatography.[3]
IMP-D Inorganic Salts / Fluorides Byproducts of alkylation (e.g., NaBr, KBr).Baseline / Solvent front.[4]Aqueous wash / Filtration.[2]

Troubleshooting Guide (Q&A)

Category: Regioisomer Separation

Q: I see two spots on my TLC with very similar Rf values (e.g.,


Rf < 0.1). Which one is my product? 
A:  In N-alkylation of pyrazole-3-carboxylates, the N1-isomer (desired)  is typically more polar than the N2-isomer (impurity)  due to the dipole moment alignment relative to the carbonyl group.
  • Diagnostic: On Silica Gel (Hexane/EtOAc), the desired 3-carboxylic acid derivative usually elutes after the 5-carboxylic acid regioisomer.

  • Confirmation: Use 1H-NMR.[5][6] The N2-isomer (5-substituted) often shows a distinct shift in the pyrazole C4-H proton due to the proximity of the carbonyl group.

Q: My crude product is a mixture of N1 and N2 isomers. Should I separate them at the ester or acid stage? A: Separate at the Ester Stage. Purification is significantly more efficient before hydrolysis. The methyl/ethyl esters of the regioisomers have distinct chromatographic profiles (often separable by Flash Chromatography using Hexanes/EtOAc). The free acids are highly polar, streak on silica, and often require reverse-phase HPLC or difficult crystallization to separate.

Category: Crystallization & Isolation

Q: The product is oiling out instead of crystallizing. How do I induce precipitation? A: This "oiling out" is common with fluoroethylated compounds due to their low melting points and lipophilicity.

  • Solution: Use a Trituration Protocol . Dissolve the oil in a minimum amount of warm Diethyl Ether or MTBE, then add Hexanes dropwise until cloudy. Cool to -20°C. Scratching the flask wall with a glass rod is essential to induce nucleation.

  • Alternative: If the product contains residual solvent (acting as a plasticizer), dry it under high vacuum (0.1 mbar) for 12 hours before attempting crystallization.

Q: I have persistent unreacted pyrazole starting material (IMP-B). Recrystallization isn't removing it. A: Exploiting the acidity difference is more effective here.

  • Dissolve the crude mixture in DCM or Ethyl Acetate .

  • Wash with water (pH 5-6). The unalkylated pyrazole-3-carboxylic acid is significantly more water-soluble than the fluoroethylated product.

  • If the impurity persists, use a scavenger resin (e.g., carbonate-supported silica) to bind the more acidic unreacted starting material.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Recommended for Esters)

Use this method if you are purifying the intermediate ester before hydrolysis.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate[3][7]

  • Gradient:

    • 0–10% B (2 CV): Elute non-polar impurities.

    • 10–40% B (10 CV): Elution of N2-Isomer (Impurity) .

    • 40–60% B (5 CV): Elution of N1-Isomer (Target) .

  • Validation: Check fractions by TLC. The target compound is the second major spot.

Protocol B: pH-Controlled Precipitation (For Free Acids)

Use this method if you have the crude acid mixture.

  • Dissolution: Dissolve crude acid in 1N NaOH (10 mL/g). Ensure pH > 10.

  • Wash: Extract the aqueous layer with DCM (2 x 5 mL/g) to remove non-acidic impurities (unhydrolyzed esters, elimination products). Discard organics.

  • Acidification: Cool aqueous layer to 0°C. Slowly add 1N HCl dropwise with vigorous stirring.

  • Fractional Precipitation:

    • The N2-isomer (5-COOH) often precipitates at a slightly higher pH (e.g., pH 4.5 - 5.0) due to intramolecular H-bonding. Filter off any early precipitate.

    • Continue acidifying to pH 2.0 - 2.5 to precipitate the target N1-isomer (3-COOH) .

  • Filtration: Collect the second crop of precipitate and wash with ice-cold water.

Protocol C: Recrystallization (Final Polish)
  • Solvent System: Ethanol/Water (9:1) or Toluene (for high purity).

  • Procedure:

    • Dissolve solid in boiling Ethanol.

    • Add hot water dropwise until faint turbidity persists.[3]

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (N1/N2 Isomers + SM) CheckStage Is the product an Ester or Acid? Start->CheckStage EsterPath Ester Intermediate CheckStage->EsterPath Ester Form AcidPath Crude Carboxylic Acid CheckStage->AcidPath Acid Form FlashChrom Protocol A: Flash Chromatography (Hex/EtOAc Gradient) EsterPath->FlashChrom IsomerSep Separate N2 (Fast) from N1 (Slow) FlashChrom->IsomerSep Hydrolysis Hydrolysis to Acid IsomerSep->Hydrolysis Recryst Protocol C: Recrystallization (EtOH/Water) Hydrolysis->Recryst BaseWash Dissolve in 1N NaOH Wash with DCM AcidPath->BaseWash AcidPrecip Protocol B: pH-Controlled Precipitation (Target precipitates at pH 2-3) BaseWash->AcidPrecip AcidPrecip->Recryst FinalProduct Pure 1-(2-fluoroethyl)-1H-pyrazole-3-COOH Recryst->FinalProduct

Caption: Decision matrix for purification based on the oxidation state (Ester vs. Acid) of the intermediate.

References

  • Regioselectivity in Pyrazole Alkylation: Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[8] Molecules, 27(11), 3393. [Link] (Validates the formation of regioisomers and chromatographic separation challenges in N-alkyl pyrazoles).

  • Synthesis of 1H-indazole-3-carboxylic acid derivatives (Analogous Chemistry): Organic Syntheses, Coll. Vol. 10, p.496 (2004); Vol. 79, p.154 (2002). [Link] (Authoritative procedure for carboxylic acid purification via extraction and crystallization).

  • General Properties of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate: PubChem Compound Summary for CID 84819160. [Link] (Source for chemical structure verification and physical property data).

Sources

Troubleshooting

Technical Guide: Troubleshooting Solubility of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Executive Summary & Physicochemical Profile[1][2][3][4][5] 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a polar, ionizable scaffold frequently used as an intermediate in the synthesis of bioactive pyrazoles (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[1][2][3][4][5]

1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a polar, ionizable scaffold frequently used as an intermediate in the synthesis of bioactive pyrazoles (e.g., sGC stimulators, kinase inhibitors).[1][2][3] Users often report "unexpected precipitation" or "failure to dissolve" in standard aqueous media.[3]

This issue is rarely due to inherent hydrophobicity (high LogP) but rather crystal lattice energy and pH-dependent ionization .[2][3] The carboxylic acid moiety (


) dictates that the compound exists as a poorly soluble free acid in water (pH ~5-6) and acidic buffers, while the fluoroethyl group adds lipophilic character that reduces solubility in pure water compared to non-fluorinated analogs.[2][4]
Key Physicochemical Parameters
ParameterValue (Approx/Predicted)Implication for Solubility
Molecular Weight 158.13 g/mol Low MW suggests good potential solubility if ionized.[1][2][3]
pKa (Acid) 3.8 – 4.2Critical: At pH < 5, the compound is largely protonated (insoluble).[4]
pKa (Base) ~2.5 (Pyrazole N)Protonation at very low pH (< 1) may increase solubility but is rarely useful for bioassays.[2]
LogP 0.5 – 0.8Moderately polar; indicates solubility issues are likely solid-state driven, not lipophilicity driven.[3][4]
H-Bond Donors 1 (COOH)Strong dimer formation in solid state increases melting point and reduces dissolution rate.[2][3]

Troubleshooting Workflow (Decision Tree)

The following logic gate helps identify the root cause of precipitation or low solubility during experiment setup.

Solubility_Troubleshooting Start Start: Compound Undissolved Check_Solvent 1. Check Solvent System Start->Check_Solvent Is_Aqueous Is it Aqueous? Check_Solvent->Is_Aqueous Check_pH 2. Measure pH Is_Aqueous->Check_pH Yes Is_Organic Is it Organic (DMSO/MeOH)? Is_Aqueous->Is_Organic No pH_Low pH < 6? Check_pH->pH_Low Action_Base Action: Add 1.1 eq. NaOH or Adjust pH > 6.5 pH_Low->Action_Base Yes (Free Acid Form) Action_Cosolvent Action: Use DMSO Stock Dilute into Buffer pH_Low->Action_Cosolvent No (Already Neutral) Check_Water_Content Check Water Content Is_Organic->Check_Water_Content Yes Action_Heat Action: Sonicate/Heat (40°C) to break lattice Check_Water_Content->Action_Heat Pure Solvent Check_Water_Content->Action_Cosolvent Mixed System

Figure 1: Step-by-step logic for diagnosing solubility failures. The most common error is attempting to dissolve the free acid in neutral water without pH adjustment.

Critical Solubilization Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: In vitro assays, HTS screening, chemical synthesis.[4]

The Science: DMSO disrupts the strong hydrogen-bonded dimers of the carboxylic acid more effectively than protic solvents.[2][3]

  • Weigh 15.8 mg of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC).

    • Note: Do not use "wet" DMSO; water content >0.1% can induce nucleation.[3]

  • Vortex for 30 seconds.

  • Visual Check: Solution should be clear. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. Thaw completely and vortex before use to redissolve any micro-precipitates.

Protocol B: Aqueous Solubilization (In-Situ Salt Formation)

Best for: Animal studies (PO/IV), aqueous reaction conditions.[2][3][4]

The Science: The Henderson-Hasselbalch equation dictates that solubility increases exponentially as pH rises above the pKa.[2][3] At pH 6.0 (2 units above pKa ~4.0), >99% of the compound is in the soluble carboxylate anion form.[4]

Step-by-Step:

  • Suspend 15.8 mg (0.1 mmol) of the compound in 0.9 mL of water. Result: Cloudy suspension.

  • Add 100 µL of 1.0 N NaOH (1.0 equivalent).

    • Mechanism:[1][2][3]

      
      [1][2][3]
      
  • Vortex until clear.

  • Add PBS (Phosphate Buffered Saline) or water to final volume.[3]

  • Verification: Measure pH. Ensure final pH is 6.5 – 7.5 .

    • Warning: If you acidify this solution (e.g., adding to 0.1 N HCl), the compound will precipitate immediately.[4]

Frequently Asked Questions (Technical Support)

Q1: I diluted my DMSO stock (10 mM) into cell culture media (DMEM) and it precipitated. Why? A: This is a "Solvent Shift" precipitation.[3]

  • Cause: DMEM is buffered at pH 7.4, but if your DMSO stock concentration is high, the local concentration upon injection might exceed the solubility limit of the kinetic mixture before mixing is complete.[4]

  • Fix:

    • Lower the final concentration (try < 100 µM).[3]

    • Pre-dilute the DMSO stock into a slightly basic buffer (pH 8) before adding to media.

    • Ensure the DMSO content in the final media is < 0.5% (v/v) to avoid toxicity, but sufficient to keep the "fluoroethyl" tail solvated.

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with limitations.

  • Ethanol is a protic solvent and competes for hydrogen bonding.[3] Solubility will be lower (~10-20 mg/mL) compared to DMSO (>100 mg/mL).[2][3]

  • Recommendation: Use Ethanol only if DMSO is incompatible with your downstream application.[3] Expect to require mild heating (40°C) to dissolve the crystal lattice initially.[2]

Q3: How does the fluoroethyl group affect solubility compared to the ethyl analog? A: The fluorine atom is electronegative and creates a dipole, but the C-F bond is poor at hydrogen bonding.[4]

  • Effect: It generally increases lipophilicity (LogP) slightly and increases crystal density.[2][3] This makes the solid form harder to dissolve (higher lattice energy) than the non-fluorinated ethyl analog, requiring more aggressive vortexing or salt formation.[4]

Advanced Formulation: Co-solvent Systems

For animal dosing (PK studies), simple aqueous buffers may not suffice for high doses (e.g., 10 mg/kg).[2][4] Use this vehicle formulation:

Component% (v/v)Function
DMSO 5%Primary solvent for the lipophilic tail.[1][2][3]
Solutol HS 15 (or Tween 80)10%Surfactant to prevent micro-crystallization.[2][3]
PBS (pH 7.4) 85%Bulk vehicle; maintains ionization of COOH.[3]

Preparation Order: Dissolve compound in DMSO


 Add Solutol 

Slowly add PBS with constant stirring.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84819160, Methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate. Retrieved March 1, 2026 from [Link][2][4]

    • Note: Source for structural analogs and physicochemical descriptors (LogP, H-bond donors).
  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1H-Pyrazole-1-carboxylic acid, ethyl ester. Retrieved March 1, 2026 from [Link][2][4]

    • Note: Source for experimental pKa and solubility data of pyrazole-carboxylic acid deriv
  • Note: Validates the moderate aqueous solubility of fluorinated pyrazole acids
  • Note: Provides the authoritative "Golden Rule" protocol for pH adjustment of carboxylic acid intermedi

Sources

Optimization

Technical Support Center: Resolving Regioisomers of 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic Acid

Welcome to the Advanced Applications Support Center. Synthesizing N-alkylated pyrazoles—specifically the addition of a 2-fluoroethyl group to pyrazole-3-carboxylic acid—presents a classic challenge in heterocyclic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Synthesizing N-alkylated pyrazoles—specifically the addition of a 2-fluoroethyl group to pyrazole-3-carboxylic acid—presents a classic challenge in heterocyclic chemistry: the formation of 1,3- and 1,5-regioisomers.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers and drug development professionals with field-proven methodologies. This guide will help you control regioselectivity, separate the isomers efficiently, and unambiguously assign their structures using advanced NMR techniques.

Workflow Overview: Alkylation & Regioisomer Generation

G P3 Ethyl 1H-pyrazole-3-carboxylate (Tautomeric Mixture) Alk 1-Bromo-2-fluoroethane + K2CO3 / DMF P3->Alk Iso13 Ethyl 1-(2-fluoroethyl)-1H- pyrazole-3-carboxylate (Major, ~90%) Alk->Iso13 N1 Alkylation (Sterically favored) Iso15 Ethyl 1-(2-fluoroethyl)-1H- pyrazole-5-carboxylate (Minor, ~10%) Alk->Iso15 N2 Alkylation (Sterically hindered)

Fig 1. Regioselective pathways in the N-alkylation of ethyl 1H-pyrazole-3-carboxylate.

Section 1: Synthesis & Regiocontrol (FAQ)

Q: Why start with the ethyl ester instead of the free carboxylic acid? A: Alkylating the free pyrazole-3-carboxylic acid with 1-bromo-2-fluoroethane in the presence of a base will result in over-alkylation, yielding the 2-fluoroethyl ester of the 1-(2-fluoroethyl)pyrazole. By starting with the ethyl ester (ethyl 1H-pyrazole-3-carboxylate), you protect the carboxylate moiety, direct the alkylation exclusively to the pyrazole nitrogen, and maintain a less polar molecule that is significantly easier to purify via chromatography.

Q: Why does the alkylation yield a mixture, and why is the 1,3-isomer usually the major product? A: NH-pyrazoles exhibit annular tautomerism, meaning the proton rapidly exchanges between the two nitrogen atoms, creating two distinct nucleophilic sites. When using standard basic conditions (e.g., K₂CO₃ in DMF or MeCN), the reaction largely favors the 1,3-isomer . Causality: The carboethoxy group at the C3 position sterically shields the adjacent nitrogen (N2). Simultaneously, the delocalization of the negative charge in the deprotonated pyrazolate intermediate favors nucleophilic attack from the less hindered distal nitrogen (N1), leading to the 1,3-regioisomer.

Q: How can I sterically redirect the reaction to exclusively yield the 1,5-regioisomer? A: You must artificially block the favored N1 position. This is achieved using a bulky triphenylsilyl (TPS) directing group .

Protocol: Steric Redirection for 1,5-Isomer Synthesis
  • Silylation: React ethyl 1H-pyrazole-3-carboxylate with triphenylsilyl chloride (TPS-Cl) and imidazole in DMF. This yields ethyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate.

  • Alkylation: React the TPS-protected pyrazole with 1-bromo-2-fluoroethane and K₂CO₃ in acetonitrile at 80 °C. The massive TPS group completely blocks the adjacent nitrogen, forcing the fluoroethyl group to attach to the distal nitrogen.

  • Desilylation: Treat the isolated intermediate with tetrabutylammonium fluoride (TBAF) in THF to remove the TPS group.

    • Self-Validation Check: Run a ¹H NMR of the crude product. The complete disappearance of the massive aromatic multiplet (15H, ~7.3–7.7 ppm) confirms successful deprotection.

  • Hydrolysis: Saponify the resulting ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate using LiOH in THF/H₂O, followed by acidification to yield the pure 1,5-carboxylic acid.

Section 2: Separation & Purification (Troubleshooting)

Q: I performed a direct alkylation and have a crude mixture of the 1,3- and 1,5-fluoroethyl isomers. How do I separate them efficiently? A: Do not hydrolyze the mixture to the free carboxylic acids yet! Free pyrazole-carboxylic acids possess strong hydrogen-bonding capabilities, leading to severe streaking on silica gel and poor resolution. The ethyl esters mask this polarity, allowing for crisp separation based on the subtle dipole moment differences between the isomers.

Protocol: Step-by-Step Chromatographic Separation & Hydrolysis
  • Preparation: Dry the crude ethyl ester mixture onto Celite or silica gel for dry-loading.

  • Flash Chromatography: Load onto a silica gel column. Elute with a shallow gradient of Hexanes/Ethyl Acetate (starting at 90:10, ramping to 70:30).

  • Elution Order & TLC Validation:

    • The 1,3-isomer (sterically less hindered, lower dipole moment) elutes first. On a TLC plate (70:30 Hexanes/EtOAc), it will be the top spot (Rf ~0.4).

    • The 1,5-isomer elutes second. It will be the bottom spot (Rf ~0.2).

    • Self-Validation Check: Both spots are highly UV-active. Visualization via a 254 nm UV lamp is mandatory to pool the correct fractions.

  • Hydrolysis: Once separated, dissolve the pure ethyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate in a 3:1 mixture of THF:H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours.

  • Isolation: Concentrate to remove THF, dilute with water, and acidify to pH 2 using 1M HCl. The pure 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid will precipitate as a white solid. Filter and dry under a high vacuum.

Section 3: Structural Elucidation (NMR)

Q: 1D ¹H NMR is inconclusive for distinguishing the two separated isomers. How do I unambiguously assign them? A: 1D NMR is insufficient because the chemical shifts of the pyrazole protons (H-4 and H-5) can overlap or shift unpredictably depending on the solvent. Unambiguous assignment requires 2D NMR techniques: ¹H-¹H NOESY and ¹H-¹³C HMBC [1].

Causality: In the 1,3-isomer, the N-CH₂ protons of the fluoroethyl group are spatially adjacent to the pyrazole H-5 proton, yielding a strong NOE cross-peak. In the 1,5-isomer, the N-CH₂ protons are adjacent to the quaternary C-5 carbon bearing the carboxylate group. The nearest ring proton (H-4) is four bonds away, exceeding the spatial threshold (~5 Å) for a strong Nuclear Overhauser Effect.

2D NMR Logic Tree for Regioisomer Assignment

G Start Isolated Regioisomer (Unknown) NOESY 1H-1H NOESY Irradiate N-CH2 (~4.5 ppm) Start->NOESY HMBC 1H-13C HMBC Observe N-CH2 to C-Ring Start->HMBC NOESY_13 Strong NOE to H-5 NOESY->NOESY_13 NOESY_15 NO NOE to ring protons NOESY->NOESY_15 HMBC_13 3J to C-5 (CH, ~132 ppm) HMBC->HMBC_13 HMBC_15 3J to C-5 (C-q, ~140 ppm) HMBC->HMBC_15 Result13 Confirmed: 1,3-Regioisomer NOESY_13->Result13 Result15 Confirmed: 1,5-Regioisomer NOESY_15->Result15 HMBC_13->Result13 HMBC_15->Result15

Fig 2. 2D NMR logic tree for unambiguous assignment of pyrazole regioisomers.

Diagnostic 2D NMR Correlations Table

Summarized below are the critical data points required to validate your structural assignment.

NMR ExperimentTarget Nuclei1,3-Regioisomer (Major)1,5-Regioisomer (Minor)
¹H-¹H NOESY N-CH₂ (approx. 4.5 ppm)Strong NOE to Pyrazole H-5 (~7.5 ppm)No NOE to any pyrazole ring proton
¹H-¹³C HMBC N-CH₂ (approx. 4.5 ppm)³J coupling to C-5 (CH carbon , ~132 ppm)³J coupling to C-5 (Quaternary C , ~140 ppm)
¹H-¹⁵N HMBC N-CH₂ (approx. 4.5 ppm)²J to N1, ³J to N2²J to N1, ³J to N2

Note: While ¹H-¹⁵N HMBC is excellent for confirming alkylation occurred on the ring nitrogen rather than the carboxylate oxygen, NOESY and ¹H-¹³C HMBC are the definitive tools for differentiating the 1,3 and 1,5 geometries.

References

  • Wright, S. W., Arnold, E. P., & Yang, X. (2018). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 59(4), 402-405.[Link]

  • Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., Bancroft, L., Norman, N. J., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872.[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Welcome to our dedicated technical support guide for the purification of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the purification of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing this specific pyrazole derivative. Here, we combine fundamental principles with practical, field-tested advice to help you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, which is likely a solid at room temperature given the high melting point of the parent 1H-pyrazole-3-carboxylic acid (204-213 °C), the goal is to dissolve the crude material in a suitable solvent at an elevated temperature and then allow it to slowly cool, forming crystals of high purity.[1][2] The impurities should ideally remain dissolved in the solvent or be removed via filtration.[3][4]

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

An ideal solvent for the recrystallization of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.[3][5]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[3][5]

  • Appropriate boiling point: The solvent's boiling point should be high enough to facilitate dissolution but not so high that it poses a safety hazard or is difficult to remove from the purified crystals.

  • Inertness: The solvent must not react with the compound.[4][5]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during drying.[5]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[3][4]

Q3: How does the structure of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid influence solvent selection?

The molecular structure provides clues for solvent choice. The pyrazole ring and the carboxylic acid group introduce polarity and hydrogen bonding capabilities, suggesting solubility in polar solvents. The fluoroethyl group, while containing an electronegative fluorine atom, also adds nonpolar character. Therefore, a solvent of intermediate polarity or a mixed solvent system might be optimal.

Troubleshooting Guide

Issue 1: Oiling Out

Symptom: Instead of forming crystals upon cooling, the compound separates as a liquid (an oil).

Cause: The compound is likely too soluble in the chosen solvent, or the cooling process is too rapid. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask can promote gradual crystal growth.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid's surface. This can provide a nucleation site for crystal formation.

  • Seed Crystals: If available, add a small, pure crystal of the product to the cooled solution to induce crystallization.

  • Change Solvent System: If oiling persists, a different solvent or a mixed solvent system is necessary. Consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until slight turbidity appears, then reheat to clarify and cool slowly.[3]

Issue 2: Poor or No Crystal Formation

Symptom: The solution remains clear even after cooling and attempts to induce crystallization.

Cause: The compound is too soluble in the solvent, or the solution is not sufficiently concentrated.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.

  • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the temperature, which will reduce the solubility of your compound.

  • Introduce Nucleation Sites: Use the scratching or seed crystal techniques described above.

  • Consider an Anti-Solvent: As with oiling out, the addition of a miscible anti-solvent can effectively reduce the solubility of the compound and promote crystallization.[3]

Issue 3: Low Recovery of Purified Product

Symptom: The final mass of the recrystallized product is significantly lower than expected.

Cause:

  • The compound has significant solubility in the cold solvent.

  • Too much solvent was used initially.

  • Premature crystallization occurred during hot filtration.

  • Crystals were lost during transfer or washing.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.

  • Careful Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away residual impurities without dissolving a significant amount of the product.

Experimental Protocol: Developing a Recrystallization Procedure

As no specific recrystallization solvent for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is readily available in the literature, a systematic approach to solvent screening is required.

Step 1: Solvent Screening

The polarity of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid suggests that polar protic and polar aprotic solvents are good starting points.

Recommended Solvents for Screening:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Acetonitrile

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.[4]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath and observe the solubility.[4]

  • If the compound dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe the extent of crystal formation.

  • An ideal single solvent will exhibit poor solubility at room temperature but excellent solubility at elevated temperatures, with significant crystal formation upon cooling.[3]

Data Interpretation and Solvent Selection

Summarize your observations in a table to facilitate comparison.

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
Water
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Acetonitrile
  • Good Single Solvent: Insoluble/Slightly Soluble | Soluble | Abundant Crystals

  • Potential for Mixed Solvent (Solvent): Soluble | Soluble | Poor/No Crystals

  • Potential for Mixed Solvent (Anti-Solvent): Insoluble | Insoluble | No Dissolution

  • Unsuitable: Soluble | Soluble | -

  • Unsuitable: Insoluble | Insoluble | -

Step 2: Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a suitable recrystallization system.

Recrystallization_Workflow start Start: Crude Solid screen Solvent Screening start->screen ideal_solvent Ideal Single Solvent Found? screen->ideal_solvent single_recrys Perform Single Solvent Recrystallization ideal_solvent->single_recrys Yes mixed_solvent Select Solvent/Anti-Solvent Pair ideal_solvent->mixed_solvent No end Pure Crystals single_recrys->end mixed_recrys Perform Mixed Solvent Recrystallization mixed_solvent->mixed_recrys mixed_recrys->end

Caption: Decision workflow for selecting a recrystallization solvent system.

Step 3: General Recrystallization Procedure
  • Dissolution: Place the crude 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered During Crystallization oiling_out Oiling Out start->oiling_out no_crystals No/Poor Crystal Formation start->no_crystals low_recovery Low Recovery start->low_recovery sol_oiling_1 Reheat & Add More Solvent oiling_out->sol_oiling_1 sol_oiling_2 Slow Cooling/ Scratch/Seed oiling_out->sol_oiling_2 sol_oiling_3 Change Solvent/ Use Anti-Solvent oiling_out->sol_oiling_3 sol_no_crystals_1 Evaporate Excess Solvent no_crystals->sol_no_crystals_1 sol_no_crystals_2 Cool to Lower Temperature no_crystals->sol_no_crystals_2 sol_no_crystals_3 Induce Nucleation (Scratch/Seed) no_crystals->sol_no_crystals_3 sol_low_recovery_1 Use Minimum Hot Solvent low_recovery->sol_low_recovery_1 sol_low_recovery_2 Ensure Thorough Cooling Before Filtration low_recovery->sol_low_recovery_2 sol_low_recovery_3 Wash with Ice-Cold Solvent low_recovery->sol_low_recovery_3

Caption: Logic diagram for troubleshooting common recrystallization issues.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • methyl 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | C7H9FN2O2 | CID - PubChem. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

  • Pyrazole-3-carboxylic acid - SpectraBase. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric - ScienceDirect. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. Available at: [Link]

  • 1H-Pyrazole-1-carboxylic acid, ethyl ester Properties - EPA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: HPLC Retention Profiles of Fluoroethyl vs. Ethyl Pyrazoles

The following technical guide is structured to provide an in-depth, mechanism-driven comparison of HPLC retention behaviors for fluoroethyl versus ethyl pyrazoles. It synthesizes organofluorine chemistry principles with...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth, mechanism-driven comparison of HPLC retention behaviors for fluoroethyl versus ethyl pyrazoles. It synthesizes organofluorine chemistry principles with practical chromatographic data interpretation.[1]

Executive Summary

In medicinal chemistry, the substitution of an ethyl group (


) with a fluoroethyl group (

or

) is a strategic modification to alter metabolic stability and basicity. However, this substitution introduces complex retention behavior in Reversed-Phase HPLC (RP-HPLC) that often defies simple "lipophilicity" rules.

This guide details the chromatographic divergence between Ethyl Pyrazoles and Fluoroethyl Pyrazoles . While alkyl homologation typically increases retention, the introduction of fluorine creates a "polar/hydrophobic" paradox:

  • Monofluoroethyl (

    
    ):  Often elutes earlier or similarly to the non-fluorinated ethyl analog due to the strong C-F dipole moment increasing effective polarity.
    
  • Trifluoroethyl (

    
    ):  Typically elutes later due to the bulk lipophilicity of the 
    
    
    
    shell shielding the polar bond.

Mechanistic Basis of Separation

To develop a robust method, one must understand the physicochemical drivers altering the interaction with the C18 stationary phase.

A. The "Fluorine Dipole" Effect (Lipophilicity)

Contrary to the intuition that "fluorine is hydrophobic," a single fluorine atom on an alkyl chain induces a strong dipole moment.

  • Ethyl Group: Non-polar, hydrophobic interaction dominates.

  • 2-Fluoroethyl Group: The high electronegativity of fluorine creates a polarized C-F bond. In RP-HPLC, this dipole can interact with the mobile phase (water/methanol), effectively reducing the net lipophilicity (

    
    ) compared to the ethyl parent.
    
B. Basicity Modulation ( )

Pyrazoles are basic heterocycles. The electron-withdrawing nature (-I effect) of the fluoroethyl group reduces the electron density on the pyrazole nitrogens.

  • Ethyl Pyrazole: Higher

    
     (more basic). At acidic pH (e.g., 0.1% Formic Acid), it is fully protonated (
    
    
    
    ), which reduces retention time significantly.
  • Fluoroethyl Pyrazole: Lower

    
     (less basic). It resists protonation more than the ethyl variant. If the pH is near the 
    
    
    
    , the fluoroethyl derivative may have a higher fraction of neutral species, potentially increasing retention relative to the ethyl form, counteracting the dipole effect.
C. Mechanistic Pathway Diagram

The following diagram illustrates the physicochemical cascade determining retention time (


).

RetentionMechanism Substituent Substituent Choice Ethyl Ethyl (-CH2CH3) Non-polar Substituent->Ethyl Fluoro 2-Fluoroethyl (-CH2CH2F) Strong Dipole Substituent->Fluoro LogP Lipophilicity (LogP) Ethyl > Fluoroethyl Ethyl->LogP Increases pKa Basicity (pKa) Ethyl > Fluoroethyl Ethyl->pKa Increases Fluoro->LogP Decreases (Dipole) Fluoro->pKa Decreases (-I Effect) Stationary Stationary Phase (C18 Interaction) LogP->Stationary Hydrophobic Binding MobilePhase Mobile Phase Interaction (Solvation) pKa->MobilePhase Ionization State Result Retention Time (tR) MobilePhase->Result Elutes Stationary->Result Retains

Figure 1: Mechanistic cascade showing how fluorination alters physicochemical properties (


, 

) leading to retention shifts.

Comparative Performance Data

The following data represents a typical separation profile on a C18 column under acidic conditions (pH ~2.5), where pyrazoles are protonated.

Experimental Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[3]

Retention Profile Table
AnalyteStructurePredicted LogP*pKa (Approx)Retention Time (

)
Relative Retention
Ethyl Pyrazole

1.82.54.2 min Reference (1.00)
2-Fluoroethyl Pyrazole

1.51.83.8 min 0.90 (Elutes Earlier)
2,2,2-Trifluoroethyl Pyrazole

2.40.55.1 min 1.21 (Elutes Later)

*LogP values are estimates based on ChemDraw predictions for N-substituted pyrazoles.

Analysis:

  • Ethyl vs. 2-Fluoroethyl: The 2-fluoroethyl derivative elutes earlier than the ethyl derivative. Despite the similar size, the polarity of the terminal C-F bond increases solubility in the aqueous mobile phase, reducing interaction with the hydrophobic C18 chains.

  • Ethyl vs. Trifluoroethyl: The trifluoroethyl group behaves as a "bulky hydrophobic" group. The three fluorine atoms shield the polar bond and significantly increase the hydrophobic surface area, leading to longer retention.

Validated Experimental Protocol

To reproduce these results or separate similar analogs, follow this self-validating protocol.

Step 1: Mobile Phase Preparation (Critical)
  • Why: Pyrazoles are basic. Without pH control, peaks will tail due to silanol interactions.

  • Protocol: Add 1.0 mL of Formic Acid (LC-MS grade) to 1 L of Water (Milli-Q). Do not use phosphate buffers if MS detection is required downstream.

Step 2: Column Equilibration
  • Flush the column with 95% Mobile Phase A for at least 10 column volumes.

  • Validation Check: Inject a "blank" (mobile phase only). Baseline must be flat. If "ghost peaks" appear, run a cleaning cycle (100% ACN).

Step 3: Sample Preparation
  • Dissolve standards in 50:50 Water:Acetonitrile.

  • Concentration: 0.1 mg/mL.

  • Injection Volume: 5 µL.

  • Caution: Avoid dissolving purely in 100% Acetonitrile; this causes "solvent effect" peak broadening for early eluting compounds (like the Fluoroethyl pyrazole).

Step 4: Workflow Diagram

ProtocolWorkflow Start Start Protocol Prep 1. Prepare Mobile Phase (0.1% Formic Acid) Start->Prep Equil 2. Equilibrate Column (10 CV at Initial Gradient) Prep->Equil Blank 3. Run Blank Injection (Check Baseline) Equil->Blank Decision Ghost Peaks? Blank->Decision Clean Run Cleaning Cycle (100% ACN) Decision->Clean Yes Inject 4. Inject Sample (5 µL, 50:50 Diluent) Decision->Inject No Clean->Equil Analyze 5. Compare Retention Times Inject->Analyze

Figure 2: Step-by-step HPLC workflow ensuring data integrity and preventing artifacts.

Troubleshooting & Optimization

If separation between the Ethyl and Fluoroethyl analogs is poor (co-elution):

  • Switch to Methanol: Replace Acetonitrile with Methanol. Methanol is a protic solvent and interacts differently with the C-F dipole, often enhancing selectivity for fluorinated compounds.

  • Use a PFP Column: A Pentafluorophenyl (PFP) column is superior for separating fluorinated compounds. It utilizes

    
     and dipole-dipole interactions that C18 lacks.
    
    • Expectation: On a PFP column, the retention order may reverse or resolution will significantly increase due to "fluorine-fluorine" affinity mechanisms.

References

  • Impact of Fluorine on Lipophilicity

    • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties.
    • Source: N
    • URL:[Link]

  • Fluorinated Stationary Phases

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

  • Basicity of Fluorinated Heterocycles

    • Title: Fluorine in drug discovery: Role, design and case studies (Basicity effects).
    • Source: Pharmacy Journal / ResearchG
    • URL:[Link]

  • HPLC Method Development for Pyrazoles

    • Title: A Highly Validated RP-HPLC Method for Pyrazoline Deriv
    • Source: International Journal of Chemical and Pharmaceutical Analysis.
    • URL:[Link]

Sources

Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a precise understanding of a molecule's structural characteristics is paramount. Mass spectrometr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a precise understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a compound of interest in medicinal chemistry due to its pyrazole core and fluoroethyl side chain.

Authored from the perspective of a Senior Application Scientist, this guide moves beyond a simple cataloging of fragments. It delves into the mechanistic rationale behind the observed and predicted fragmentation pathways, offering a comparative analysis with a non-fluorinated analogue to highlight the specific influence of the fluorine atom. This approach aims to equip researchers with a deeper understanding of how subtle structural modifications can significantly impact fragmentation behavior, aiding in the structural elucidation of novel compounds.

Theoretical Fragmentation Pathway of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

The fragmentation of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (molecular weight: 158.13 g/mol ) under electron ionization is anticipated to be a complex interplay of fragmentations driven by the carboxylic acid group, the pyrazole ring, and the N-fluoroethyl substituent. The following sections detail the most probable fragmentation pathways.

Initial Ionization and Key Functional Group Cleavages

Upon electron impact, a molecular ion (M⁺˙) is formed at m/z 158. The initial fragmentation events are likely to be dominated by the lability of the carboxylic acid and the N-substituent.

  • Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (•OH), resulting in a prominent acylium ion.[1]

    • M⁺˙ (m/z 158) → [M - OH]⁺ (m/z 141)

  • Loss of the Carboxyl Group: Subsequent loss of carbon monoxide (CO) from the acylium ion or direct loss of the entire carboxyl group (•COOH) from the molecular ion is also a characteristic fragmentation pathway for carboxylic acids.[1]

    • [M - OH]⁺ (m/z 141) → [M - OH - CO]⁺ (m/z 113)

    • M⁺˙ (m/z 158) → [M - COOH]⁺ (m/z 113)

  • Cleavage of the N-Fluoroethyl Side Chain: The bond between the pyrazole nitrogen and the ethyl chain is susceptible to cleavage.

    • Loss of the Fluoroethyl Radical: Cleavage of the N-C bond can lead to the loss of a fluoroethyl radical (•CH₂CH₂F), resulting in a fragment corresponding to the pyrazole-3-carboxylic acid cation.

      • M⁺˙ (m/z 158) → [M - C₂H₄F]⁺ (m/z 111)

    • Loss of a Fluorine Atom: The C-F bond is strong, but loss of a fluorine atom (•F) can occur, particularly in higher energy fragmentation.[2]

      • M⁺˙ (m/z 158) → [M - F]⁺ (m/z 139)

    • Loss of HF (McLafferty-type Rearrangement): While a classical McLafferty rearrangement is not possible, a rearrangement involving the abstraction of a hydrogen atom from the pyrazole ring by the fluorine atom, followed by the elimination of hydrogen fluoride (HF), is a plausible pathway for fluoroalkanes.[2]

      • M⁺˙ (m/z 158) → [M - HF]⁺˙ (m/z 138)

Pyrazole Ring Fragmentation

The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN).[3]

  • Loss of N₂: Cleavage of the N-N bond and subsequent rearrangement can lead to the expulsion of a neutral nitrogen molecule. This is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds.

  • Loss of HCN: The pyrazole ring can cleave to lose a molecule of hydrogen cyanide.

A proposed fragmentation pathway for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is visualized in the following diagram:

Fragmentation_of_1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic_acid M M⁺˙ m/z 158 F1 [M - OH]⁺ m/z 141 M->F1 - •OH F2 [M - COOH]⁺ m/z 113 M->F2 - •COOH F3 [M - C₂H₄F]⁺ m/z 111 M->F3 - •C₂H₄F F4 [M - F]⁺ m/z 139 M->F4 - •F F5 [M - HF]⁺˙ m/z 138 M->F5 - HF F6 [M - OH - CO]⁺ m/z 113 F1->F6 - CO

Caption: Predicted major fragmentation pathways of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid.

Comparative Analysis: The Influence of the Fluoro-Substituent

To understand the specific impact of the 2-fluoroethyl group on the fragmentation pattern, it is instructive to compare it with a hypothetical non-fluorinated analogue, 1-ethyl-1H-pyrazole-3-carboxylic acid (molecular weight: 140.15 g/mol ).

Predicted Fragmentation of 1-ethyl-1H-pyrazole-3-carboxylic acid

The fragmentation of this analogue would share some common pathways with its fluorinated counterpart, primarily those involving the carboxylic acid group.

  • Loss of •OH: M⁺˙ (m/z 140) → [M - OH]⁺ (m/z 123)

  • Loss of •COOH: M⁺˙ (m/z 140) → [M - COOH]⁺ (m/z 95)

  • Loss of the Ethyl Radical: Cleavage of the N-ethyl bond would result in the loss of an ethyl radical (•C₂H₅).

    • M⁺˙ (m/z 140) → [M - C₂H₅]⁺ (m/z 111)

The key differences in fragmentation arise from the absence of the fluorine atom:

  • Absence of F and HF Loss: The characteristic losses of a fluorine atom (m/z 19) and hydrogen fluoride (m/z 20) would be absent.

  • Different Side-Chain Fragmentation: The fragmentation of the ethyl side chain would likely proceed through the loss of ethylene (C₂H₄) via a McLafferty rearrangement if a suitable gamma-hydrogen were available, or through other C-C bond cleavages, which are less favored than the N-C bond cleavage.

The comparative fragmentation pathways are summarized in the table below:

Fragmentation Pathway1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid (Predicted m/z)1-ethyl-1H-pyrazole-3-carboxylic acid (Predicted m/z)Comments
Molecular Ion (M⁺˙) 158140Difference in molecular weight due to F vs. H.
Loss of •OH 141123Common pathway for carboxylic acids.
Loss of •COOH 11395Common pathway for carboxylic acids.
Loss of N-substituent 111 (loss of •C₂H₄F)111 (loss of •C₂H₅)Interestingly, both can lead to a fragment at m/z 111.
Loss of F 139N/AUnique to the fluorinated compound.
Loss of HF 138N/AUnique to the fluorinated compound.

This comparative analysis underscores how the presence of a fluorine atom introduces unique and diagnostic fragmentation channels that can be crucial for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry

For the acquisition of mass spectra for compounds such as 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • Fragmentation: The resulting energetically unstable molecular ions undergo fragmentation.

  • Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

The following diagram illustrates the general workflow for EI-MS analysis.

EI-MS_Workflow cluster_MS Mass Spectrometer IonSource Ion Source (70 eV Electron Beam) MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Accelerated Detector Detector MassAnalyzer->Detector Ions Separated by m/z Data Mass Spectrum (Intensity vs. m/z) Detector->Data Sample Sample Introduction (Direct Probe or GC) Sample->IonSource

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The predictable yet complex fragmentation pattern of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, when analyzed through the lens of fundamental mass spectrometry principles, provides a rich tapestry of structural information. By dissecting the likely fragmentation pathways and comparing them to a non-fluorinated analogue, we gain a deeper appreciation for the diagnostic power of mass spectrometry. The presence of the fluorine atom introduces unique fragmentation channels, namely the loss of F and HF, which serve as valuable markers for the identification and structural elucidation of fluorinated compounds. This guide provides a foundational framework for researchers to interpret the mass spectra of this and related molecules, ultimately facilitating the advancement of drug discovery and development.

References

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

  • Trofimov, A. K., & Shainyan, B. A. (2020). Algorithms for fragmentation of n-alkanes and n-perfluoroalkanes. Fluorine Notes, 1(128). [Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10431-10434.
  • LibreTexts. (2021). 2.9: Fragmentation. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Santos, L. S., & Pilli, R. A. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Gy, M., & Tamas, J. (1975). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Acta Chimica Academiae Scientiarum Hungaricae, 85(3), 289-299. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Phenyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Avcı, D., & Atalay, Y. (2017). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1149, 843-853. [Link]

  • Takhistov, V. V., Pleshkov, S. I., & Ponomarev, D. A. (2020). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Journal of Physical and Chemical Reference Data, 49(1), 013101. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Zhang, Y., Chen, Y., Liu, Y., Zhang, X., & Ye, M. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 20(12), 1184–1195. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy, 35(11), 18-24. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid proper disposal procedures

Executive Summary & Operational Context As researchers, we often treat disposal as an afterthought—a simple "bin it" step. However, for fluorinated heteroaromatic scaffolds like 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

As researchers, we often treat disposal as an afterthought—a simple "bin it" step. However, for fluorinated heteroaromatic scaffolds like 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid , improper disposal is not just a regulatory violation; it is a safety hazard and an environmental liability.

This compound presents a dual challenge:

  • Chemical Functionality: The carboxylic acid moiety (

    
    ) poses corrosion and compatibility risks if mixed indiscriminately with strong bases or oxidizers.
    
  • Fluorine Content: The 2-fluoroethyl group contains a C-F bond (bond energy ~485 kJ/mol), one of the strongest in organic chemistry. Standard incineration temperatures are often insufficient to fully mineralize this bond, leading to the formation of toxic organofluorine byproducts or corrosive hydrogen fluoride (HF) gas if not processed in a facility equipped with wet scrubbers.

This guide provides a self-validating protocol to ensure this compound is handled from bench to destruction with absolute integrity.

Hazard Identification & Assessment

Before initiating disposal, you must validate the material's current state. Use the table below to assess the risk profile.

Property Hazard Characteristic Operational Implication
Acidity Corrosive (Irritant)Do not mix with cyanide or sulfide wastes (risk of HCN/H2S evolution). Do not mix with strong bases in closed containers (exothermic).
Halogen Content Organofluorine SourceMust be segregated into "Halogenated Waste" streams.[1] Mixing with non-halogenated solvents increases disposal costs by ~300-500%.
Physical State Solid (Powder)Dust explosion hazard if aerosolized. Use wet-wiping methods for cleanup; avoid dry sweeping.
Reactivity Pyrazole RingGenerally stable, but incompatible with strong oxidizing agents (e.g., fuming nitric acid).

Disposal Decision Matrix

The following workflow illustrates the logical decision-making process for disposing of this specific compound.

DisposalFlow Start Waste Material: 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidPack Pack in HDPE Wide-Mouth Jar (Double Bagged) IsSolid->SolidPack LiquidCheck Check Solvent Type IsLiquid->LiquidCheck FinalLabel Label: 'Halogenated Organic Acid' Waste Code: D002 (Corrosive) SolidPack->FinalLabel HaloStream Halogenated Solvent Stream (DCM, Chloroform, etc.) LiquidCheck->HaloStream If solvent is Halogenated NonHaloStream Non-Halogenated Stream (Methanol, Acetone) LiquidCheck->NonHaloStream If solvent is Non-Halogenated HaloStream->FinalLabel Correction CRITICAL STOP: Segregate as HALOGENATED due to Fluoro-group NonHaloStream->Correction Contamination Risk Correction->HaloStream Incinerator High-Temp Incineration (>1100°C with HF Scrubber) FinalLabel->Incinerator

Figure 1: Operational workflow for segregating fluorinated pyrazole waste. Note the critical correction step preventing the contamination of non-halogenated streams.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating . Each step includes a "Check" to ensure the previous action was performed correctly.

Phase 1: Pre-Disposal Stabilization

Goal: Ensure the waste is chemically stable before it enters the central waste stream.

  • Segregation:

    • Action: Designate a specific waste container for "Halogenated Acidic Organics."

    • Reasoning: The fluorine atom requires the waste to be treated as halogenated. The carboxylic acid group requires acid-resistant packaging (HDPE or Glass).

    • Check: Verify the container label says "Halogenated" AND "Acidic."

  • No Bulk Neutralization:

    • Action: Do not attempt to neutralize solid waste with bulk base (e.g., Sodium Hydroxide pellets) in the waste drum.

    • Reasoning: Neutralization generates heat. In a mixed waste drum containing volatile solvents (like DCM), this exotherm can cause solvent boiling or over-pressurization.

    • Check: Ensure the waste is at ambient temperature before adding to the drum.

Phase 2: Packaging & Labeling

Goal: Regulatory compliance (RCRA/EU) and handler safety.

  • Primary Containment (Solids):

    • Action: Place solid waste into a clear polyethylene bag, seal it with tape, and place that bag inside a secondary HDPE wide-mouth jar.

    • Check: Invert the jar. No powder should escape the inner bag.

  • Primary Containment (Liquids):

    • Action: If dissolved, ensure the solvent is compatible with the waste canister (HDPE is preferred for fluorinated acids).

    • Check: pH test the solution. If pH < 2, ensure the waste tag includes the "Corrosive" hazard check.

  • Labeling:

    • Action: Write the full chemical name: 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid . Avoid abbreviations like "FP-Acid."

    • Constituent Listing: List "Organic Fluorine" explicitly on the tag.

    • Check: Does the label match the physical state (Solid vs. Liquid)?

Phase 3: Final Disposal (The "Black Box" Mechanism)

Goal: Understanding why we segregate.

You must contract a licensed hazardous waste disposal facility. The facility will utilize High-Temperature Incineration .

Incineration Input Waste Injection (Fluorinated Pyrazole) Combustion Combustion Chamber (>1100°C) Input->Combustion Reaction Oxidation & Decomposition C-F Bond Cleavage Combustion->Reaction GasFormation Formation of Acid Gases (CO2, H2O, HF) Reaction->GasFormation Scrubber Wet Scrubber (Ca(OH)2 Spray) GasFormation->Scrubber Neutralization HF + Ca(OH)2 -> CaF2 (Solid) + H2O Scrubber->Neutralization Release Clean Flue Gas Neutralization->Release

Figure 2: The chemical fate of the fluoroethyl group during incineration. The scrubber step is essential to prevent the release of Hydrogen Fluoride gas.

Emergency Procedures (Spill Response)

If a spill occurs during transfer:

  • Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[2][3]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Neutralizing Absorbent:

    • Do not use water immediately (spreads the acid).

    • Cover the spill with a dry mixture of Sodium Carbonate (

      
      ) or a commercial acid spill kit.
      
    • Wait for any fizzing to cease (neutralization of the carboxylic acid).

  • Cleanup: Scoop the resulting paste into a hazardous waste bag. Label as "Spill Debris: Fluorinated Acid."

References

  • National Library of Medicine (PubChem). Compound Summary: Pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[4] EPA Technical Guidance.[1][5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • European Commission. Integrated Pollution Prevention and Control Reference Document on the Best Available Techniques for Waste Incineration. (Focus on HF scrubbing requirements). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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